L-Threonine-13C4,15N,d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C4H9NO3 |
|---|---|
分子量 |
129.114 g/mol |
IUPAC名 |
(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1D3,2+1D,3+1D,4+1,5+1 |
InChIキー |
AYFVYJQAPQTCCC-OWPUPSSQSA-N |
異性体SMILES |
[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])O)[15NH2] |
正規SMILES |
CC(C(C(=O)O)N)O |
製品の起源 |
United States |
Foundational & Exploratory
L-Threonine-¹³C₄,¹⁵N,d₅: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled (SIL) form of the essential amino acid L-threonine. In this molecule, all four carbon atoms are replaced with carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (B135050) (¹⁵N), and five hydrogen atoms are replaced with deuterium (B1214612) (d₅). This extensive labeling makes it a powerful tool in metabolic research and quantitative proteomics, primarily for use as a tracer in metabolic flux analysis and as an internal standard in mass spectrometry-based applications. Its high isotopic purity and significant mass shift from its unlabeled counterpart ensure accurate and sensitive detection in complex biological matrices.
This guide provides a comprehensive overview of L-Threonine-¹³C₄,¹⁵N,d₅, including its properties, applications, and detailed experimental protocols.
Core Properties
The fundamental characteristics of L-Threonine-¹³C₄,¹⁵N,d₅ are summarized below. These values are aggregated from various suppliers and should be confirmed with the specific product's certificate of analysis.
| Property | Value |
| Chemical Formula | ¹³C₄H₄D₅¹⁵NO₃ |
| Molecular Weight | Approximately 129.11 g/mol |
| Isotopic Purity (¹³C) | ≥ 99 atom % |
| Isotopic Purity (¹⁵N) | ≥ 98 atom % |
| Isotopic Purity (D) | ≥ 98 atom % |
| Appearance | White to off-white solid |
| Melting Point | Approximately 256 °C (decomposes) |
| Synonyms | (2S,3R)-2-Amino-3-hydroxybutyric acid-¹³C₄,¹⁵N,d₅ |
Applications in Research
The unique isotopic composition of L-Threonine-¹³C₄,¹⁵N,d₅ makes it an invaluable tool in several advanced research applications.
Metabolic Flux Analysis (MFA)
Stable isotope tracers are fundamental to metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. By introducing L-Threonine-¹³C₄,¹⁵N,d₅ into cell culture or in vivo models, researchers can trace the metabolic fate of threonine through various biochemical pathways. The incorporation of ¹³C and ¹⁵N into downstream metabolites can be monitored by mass spectrometry, providing a detailed map of metabolic activity. This is particularly relevant for studying threonine metabolism and its connections to other pathways, such as the synthesis of glycine (B1666218) and acetyl-CoA.
Quantitative Proteomics (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics.[1] While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, other essential amino acids like threonine can also be employed. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural threonine, while another is grown in a "heavy" medium containing L-Threonine-¹³C₄,¹⁵N,d₅. After a specific number of cell divisions to ensure complete incorporation, the cell populations can be subjected to different experimental conditions.[2] The protein lysates are then combined, digested, and analyzed by LC-MS/MS. The mass difference between the heavy and light peptides allows for the accurate relative quantification of thousands of proteins.[2]
Internal Standard for Mass Spectrometry
Due to its chemical identity with endogenous L-threonine and its distinct mass, L-Threonine-¹³C₄,¹⁵N,d₅ is an ideal internal standard for the accurate quantification of L-threonine in biological samples such as plasma, serum, and tissue extracts.[3] When added to a sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the unlabeled analyte during chromatography and is detected at a different mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification.[3][4]
Signaling Pathways and Metabolic Context
Threonine metabolism is intricately linked to several key cellular signaling pathways. L-Threonine-¹³C₄,¹⁵N,d₅ can be used to probe the dynamics of these pathways under various physiological and pathological conditions.
Threonine is an essential amino acid that plays a crucial role in protein synthesis and other metabolic functions.[5] It can be metabolized through several pathways, with the threonine dehydrogenase pathway being a major route of degradation, producing glycine and acetyl-CoA.[6] These products are central to cellular metabolism, with acetyl-CoA entering the tricarboxylic acid (TCA) cycle for energy production and glycine participating in one-carbon metabolism.[6]
Threonine has also been shown to influence key signaling pathways that regulate cell growth, proliferation, and metabolism, including the PI3K/Akt, MAPKs, and mTOR pathways.[6][7] For instance, L-threonine can stimulate the G1/S phase transition in mouse embryonic stem cells through these signaling cascades.[6]
Figure 1: Overview of L-Threonine Metabolism and Influenced Signaling Pathways.
Experimental Protocols
The following sections provide detailed methodologies for the application of L-Threonine-¹³C₄,¹⁵N,d₅ in research.
Protocol 1: Metabolic Labeling for Quantitative Proteomics (SILAC)
This protocol outlines a general workflow for a SILAC experiment using L-Threonine-¹³C₄,¹⁵N,d₅.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a custom SILAC medium deficient in L-threonine, supplemented with natural ("light") L-threonine at a standard concentration.
-
For the "heavy" population, use the same base medium supplemented with L-Threonine-¹³C₄,¹⁵N,d₅ at the same concentration.
-
Grow the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[8]
-
Verify complete incorporation by analyzing a small aliquot of protein lysate by mass spectrometry.
2. Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one or both cell populations.
3. Sample Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations.
-
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
4. Protein Digestion:
-
Quantify the protein concentration of the lysate (e.g., using a BCA assay).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a protease such as trypsin or Lys-C overnight at 37°C.
5. Peptide Cleanup:
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) method.
-
Dry the purified peptides under vacuum.
6. LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode.
7. Data Analysis:
-
Process the raw mass spectrometry data using a software package capable of SILAC analysis (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs to determine the relative abundance of proteins between the two experimental conditions.
Figure 2: General Experimental Workflow for a SILAC-based Proteomics Study.
Protocol 2: Quantification of L-Threonine in Plasma using LC-MS/MS
This protocol describes the use of L-Threonine-¹³C₄,¹⁵N,d₅ as an internal standard for the quantification of endogenous L-threonine in plasma.
1. Preparation of Standards and Internal Standard Solution:
-
Prepare a stock solution of L-Threonine-¹³C₄,¹⁵N,d₅ (Internal Standard, IS) in a suitable solvent (e.g., 0.1 M HCl) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of unlabeled L-threonine in a surrogate matrix (e.g., phosphate-buffered saline or stripped plasma) over the expected physiological concentration range.
-
Prepare a working IS solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.
2. Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or quality control sample, add 5 µL of the working IS solution.
-
Add 150 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable column for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Employ a gradient elution with a mobile phase system, for example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Set a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Inject 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize the MRM transitions for both unlabeled L-threonine and L-Threonine-¹³C₄,¹⁵N,d₅. Example transitions:
-
L-Threonine: Q1 (Precursor Ion) m/z 120.1 → Q3 (Product Ion) m/z 74.1
-
L-Threonine-¹³C₄,¹⁵N,d₅: Q1 (Precursor Ion) m/z 129.1 → Q3 (Product Ion) m/z 80.1
-
-
Optimize instrument parameters such as collision energy, declustering potential, and source temperature.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-threonine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Figure 3: Workflow for Quantitative Analysis of L-Threonine in Plasma.
Conclusion
L-Threonine-¹³C₄,¹⁵N,d₅ is a highly versatile and powerful tool for researchers in the fields of metabolomics, proteomics, and drug development. Its extensive isotopic labeling provides the necessary mass shift and stability for use as a tracer in metabolic flux analysis and as a reliable internal standard for accurate quantification. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the successful implementation of L-Threonine-¹³C₄,¹⁵N,d₅ in a variety of research applications, ultimately enabling a deeper understanding of threonine metabolism and its role in health and disease.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
L-Threonine-13C4,15N,d5 chemical structure and properties
An In-Depth Technical Guide to L-Threonine-¹³C₄,¹⁵N,d₅
Introduction
L-Threonine is an essential amino acid crucial for protein synthesis, metabolism, and various physiological functions, including the synthesis of glycine (B1666218), protein phosphorylation, and O-linked glycosylation.[1][2] Its isotopically labeled counterpart, L-Threonine-¹³C₄,¹⁵N,d₅, is a powerful tool in modern biomedical and pharmaceutical research. This stable isotope-labeled compound incorporates four carbon-13 (¹³C) atoms, one nitrogen-15 (B135050) (¹⁵N) atom, and five deuterium (B1214612) (D or ²H) atoms. The incorporation of these heavy isotopes renders the molecule chemically identical to its natural counterpart but distinguishable by mass.
This mass difference is the cornerstone of its utility, enabling precise and accurate quantification in complex biological matrices. L-Threonine-¹³C₄,¹⁵N,d₅ serves as an ideal internal standard for mass spectrometry (MS)-based applications and as a tracer in metabolic studies, providing invaluable insights for researchers, scientists, and drug development professionals.[3][4][5] Its applications span quantitative proteomics, metabolomics, metabolic flux analysis, and pharmacokinetic studies.[1][3][5]
Chemical Structure and Physicochemical Properties
L-Threonine-¹³C₄,¹⁵N,d₅ is a solid, crystalline substance whose fundamental structure mirrors that of natural L-Threonine.[6][7] The strategic replacement of atoms with their heavy isotopes results in a significant mass shift (M+10) compared to the unlabeled molecule, which is essential for its use in mass spectrometry.
Table 1: Physicochemical Properties of L-Threonine-¹³C₄,¹⁵N,d₅
| Property | Value | Reference |
| CAS Number | 2378755-51-0 | [3] |
| Molecular Formula | ¹³C₄H₄D₅¹⁵NO₃ | [3] |
| Linear Formula | ¹³CD₃¹³CD(OH)¹³CD(¹⁵NH₂)¹³COOH | [8] |
| Molecular Weight | 129.11 g/mol | [3] |
| Mass Shift | M+10 | |
| Appearance | Solid | [6] |
| Melting Point | ~256 °C (with decomposition) | [6][9] |
| Isotopic Purity (¹³C) | ≥99 atom % | |
| Isotopic Purity (¹⁵N) | ≥98 atom % | |
| Isotopic Purity (D) | ≥98 atom % | |
| Chemical Purity | ≥95% (CP) | [6] |
| SMILES String | O--INVALID-LINK--([2H])--INVALID-LINK--(O)--INVALID-LINK--([2H])[2H]">13C=O | |
| InChI Key | AYFVYJQAPQTCCC-OWPUPSSQSA-N |
Core Applications in Research and Development
The unique properties of L-Threonine-¹³C₄,¹⁵N,d₅ make it an indispensable tool in several advanced research areas.
-
Quantitative Proteomics: In "bottom-up" proteomics, proteins are digested into peptides, which are then analyzed by mass spectrometry. Labeled amino acids are used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to create a "heavy" proteome that serves as an internal standard for precise quantification of protein expression changes between different cell populations.[6][7]
-
Metabolomics and Metabolic Flux Analysis (MFA): As a tracer, L-Threonine-¹³C₄,¹⁵N,d₅ can be introduced into biological systems to track the metabolic fate of threonine.[5] By analyzing the incorporation of heavy isotopes into downstream metabolites, researchers can map metabolic pathways and quantify the rates (fluxes) of various biochemical reactions.
-
Pharmacokinetics (PK): The use of deuterium in drug molecules has been shown to potentially alter their metabolic and pharmacokinetic profiles.[3][5] Stable isotope-labeled compounds are used as tracers in drug development to quantify the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[3]
-
Internal Standard for Bioanalysis: In clinical and preclinical studies, accurate measurement of amino acids or other small molecules in biological fluids (e.g., plasma, urine) is critical. L-Threonine-¹³C₄,¹⁵N,d₅ is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods due to its similar chemical behavior and distinct mass, correcting for variations in sample preparation and instrument response.[5]
-
Biomolecular NMR: Isotope labeling is essential for nuclear magnetic resonance (NMR) studies of proteins and other macromolecules. Incorporating ¹³C and ¹⁵N enhances NMR signals, allowing researchers to determine the three-dimensional structure, dynamics, and binding interactions of complex biological molecules.[1][2][4]
Experimental Protocols
Protocol: Quantification of L-Threonine in Human Plasma using LC-MS/MS
This protocol describes a standard method for accurately measuring the concentration of L-Threonine in a plasma sample using L-Threonine-¹³C₄,¹⁵N,d₅ as an internal standard (IS).
1. Objective: To determine the absolute concentration of L-Threonine in human plasma samples via isotope dilution mass spectrometry.
2. Materials and Reagents:
-
L-Threonine (unlabeled standard)
-
L-Threonine-¹³C₄,¹⁵N,d₅ (Internal Standard)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Ultrapure Water
3. Workflow Diagram
4. Sample Preparation:
-
Prepare a stock solution of L-Threonine-¹³C₄,¹⁵N,d₅ (IS) at 10 µg/mL in 50% MeOH.
-
Prepare calibration standards by spiking known concentrations of unlabeled L-Threonine into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes to ensure complete precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an LC-MS vial for analysis.
5. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system.
-
Column: HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 85% B, hold for 1 min, decrease to 40% B over 4 min, hold for 1 min, return to 85% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (example):
-
L-Threonine: Q1 120.1 -> Q3 74.1
-
L-Threonine-¹³C₄,¹⁵N,d₅ (IS): Q1 130.1 -> Q3 80.1
-
6. Data Analysis:
-
Integrate the peak areas for both the analyte (L-Threonine) and the internal standard (L-Threonine-¹³C₄,¹⁵N,d₅).
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of L-Threonine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Pathways Involving L-Threonine
L-Threonine is a central node in metabolism. Once in the cell, it can either be incorporated into new proteins or be catabolized through several pathways. The use of L-Threonine-¹³C₄,¹⁵N,d₅ allows researchers to trace the flow of its carbon and nitrogen atoms through these routes.
As illustrated, L-Threonine has two primary fates:
-
Anabolism: Its most direct role is serving as a building block for protein synthesis.
-
Catabolism: It can be degraded via two main pathways. The threonine dehydrogenase pathway converts it to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. The threonine dehydratase pathway converts it to α-ketobutyrate, which is further metabolized to propionyl-CoA. Tracing the ¹³C and ¹⁵N labels through these products provides a quantitative measure of pathway activity.
References
- 1. L-Threonine (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-587-0.1 [isotope.com]
- 2. L-Threonine (Dâ , 97%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. L-Threonine-13C4,d5,15N | CAS#:2378755-51-0 | Chemsrc [chemsrc.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-スレオニン-13C4,15N 98 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 7. L-Threonine-13C4,15N 98 atom % 13C, 98 atom % 15N | 202468-39-1 [sigmaaldrich.com]
- 8. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) [sigmaaldrich.com]
- 9. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Purification of L-Threonine-¹³C₄,¹⁵N,d₅
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of the stable isotope-labeled amino acid, L-Threonine-¹³C₄,¹⁵N,d₅. This isotopologue is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification in complex biological systems.
Introduction
L-Threonine-¹³C₄,¹⁵N,d₅ is an essential amino acid where all four carbon atoms are replaced with carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (B135050) (¹⁵N), and five hydrogen atoms are substituted with deuterium (B1214612) (d). This extensive labeling provides a significant mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry and a tracer for metabolic flux analysis.[1][2][3] Its applications span from fundamental research in biomolecular NMR to advanced clinical studies.[4][5]
Table 1: Properties of L-Threonine-¹³C₄,¹⁵N,d₅
| Property | Value |
| Chemical Formula | ¹³C₄H₄D₅¹⁵NO₃ |
| Molecular Weight | 129.11 g/mol |
| CAS Number | 2378755-51-0[6] |
| Isotopic Enrichment (¹³C) | ≥ 99% |
| Isotopic Enrichment (¹⁵N) | ≥ 98% |
| Isotopic Enrichment (D) | ≥ 98% |
| Chemical Purity | ≥ 95% |
Data sourced from commercial suppliers.
Synthesis of L-Threonine-¹³C₄,¹⁵N,d₅
The synthesis of multiply-labeled L-Threonine is a complex process that can be achieved through two primary routes: chemical synthesis and microbial fermentation. Both methods are designed to ensure high isotopic enrichment and stereochemical purity.
Chemoenzymatic Synthesis Approach
A chemoenzymatic approach offers precise control over the stereochemistry and the position of isotopic labels.[7][] A plausible synthetic route would involve the stereoselective synthesis of an L-threonine precursor followed by the introduction of the isotopic labels.
Experimental Protocol: Representative Chemoenzymatic Synthesis
-
Preparation of Labeled Precursors: The synthesis would commence with commercially available, highly enriched precursors. For example, ¹³C-labeled acetaldehyde (B116499) and a deuterated, ¹⁵N-labeled glycine (B1666218) derivative.
-
Aldol (B89426) Condensation: A key step involves an aldol condensation reaction catalyzed by a stereoselective enzyme, such as L-threonine aldolase.[5][9] This enzyme facilitates the C-C bond formation with the desired (2S, 3R) stereochemistry of L-threonine.
-
Reaction Conditions: The enzymatic reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature to ensure optimal enzyme activity and stability.
-
Purification of Intermediate: The resulting labeled L-threonine precursor is purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
-
Deprotection: If protecting groups were used on the precursors, a final deprotection step is necessary to yield the final L-Threonine-¹³C₄,¹⁵N,d₅.
Caption: Chemoenzymatic synthesis of L-Threonine-¹³C₄,¹⁵N,d₅.
Microbial Fermentation Approach
Microbial fermentation is a common method for the large-scale production of amino acids. By using genetically engineered microorganisms and a defined culture medium containing isotopically labeled precursors, high yields of labeled L-Threonine can be achieved.
Experimental Protocol: Microbial Fermentation
-
Strain Selection: A high-yield L-threonine producing strain of Escherichia coli or Corynebacterium glutamicum is typically used.[10]
-
Culture Medium: A minimal medium is prepared with ¹³C-glucose as the sole carbon source, [¹⁵N]ammonium salt as the nitrogen source, and heavy water (D₂O) to introduce deuterium.
-
Fermentation: The microorganisms are cultured under controlled conditions (temperature, pH, aeration) in a bioreactor. The cells uptake the labeled precursors and incorporate them into the L-threonine biosynthesis pathway.
-
Harvesting: After the desired cell density and product concentration are reached, the cells are harvested, and the L-threonine is extracted from the culture supernatant.
Purification of L-Threonine-¹³C₄,¹⁵N,d₅
Purification is a critical step to ensure the high chemical and isotopic purity of the final product. A multi-step purification strategy is often employed.
Experimental Protocol: Purification
-
Initial Separation: The crude product from either synthesis method is first subjected to a preliminary separation to remove bulk impurities. This can involve filtration, centrifugation, and precipitation.
-
Ion-Exchange Chromatography (IEX): IEX is a highly effective method for purifying amino acids.[11][12]
-
Column: A cation-exchange column is typically used.
-
Binding: The crude L-threonine solution is loaded onto the column at a specific pH where it carries a net positive charge and binds to the negatively charged resin.
-
Washing: The column is washed with a buffer to remove unbound impurities.
-
Elution: A pH or salt gradient is applied to elute the bound L-threonine.
-
-
Chiral Purification (if necessary): To ensure the final product is enantiomerically pure L-threonine and free from its diastereomer, D-allo-threonine, a chiral chromatography step may be employed.[13][14] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method.
-
Final Crystallization: The purified L-threonine fractions are pooled, concentrated, and crystallized to obtain a high-purity solid product.
-
Quality Control: The final product is analyzed for chemical purity (HPLC), isotopic enrichment (mass spectrometry), and stereochemical purity (chiral HPLC).
Caption: Purification workflow for L-Threonine-¹³C₄,¹⁵N,d₅.
Table 2: Representative Purification Parameters
| Step | Method | Stationary Phase | Mobile Phase/Eluent |
| Primary Purification | Cation-Exchange Chromatography | Sulfonated Polystyrene Resin | pH and Salt Gradient Buffers |
| Chiral Separation | Chiral HPLC | Chiral Crown Ether or Ligand-Exchange | Aqueous/Organic Mobile Phase |
| Final Polish | Crystallization | - | Ethanol/Water |
Applications in Research
The primary application of L-Threonine-¹³C₄,¹⁵N,d₅ is in metabolic flux analysis (MFA) to quantitatively track the fate of threonine in various metabolic pathways.[15][16][17]
Threonine Metabolism
Threonine is a precursor for the synthesis of other amino acids, notably glycine and serine. It can also be catabolized through the threonine dehydrogenase pathway to produce acetyl-CoA and glycine, which can then enter the TCA cycle and one-carbon metabolism, respectively.[18]
Caption: Simplified overview of L-Threonine metabolic pathways.
By introducing L-Threonine-¹³C₄,¹⁵N,d₅ into a biological system, researchers can trace the incorporation of the labeled atoms into downstream metabolites, providing a quantitative measure of the flux through these pathways. This is invaluable for understanding cellular metabolism in both healthy and diseased states.
Conclusion
The synthesis and purification of L-Threonine-¹³C₄,¹⁵N,d₅ is a sophisticated process requiring expertise in stereoselective organic synthesis or microbial fermentation, coupled with advanced purification techniques. The resulting highly enriched and pure product is an indispensable tool for researchers in the life sciences, enabling detailed investigation of metabolic pathways and cellular physiology.
References
- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 2. anl.gov [anl.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 193.16.218.141 [193.16.218.141]
- 12. sinobiological.com [sinobiological.com]
- 13. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 17. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
L-Threonine-¹³C₄,¹⁵N,d₅: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis for L-Threonine-¹³C₄,¹⁵N,d₅, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document outlines the key quality parameters, the analytical methodologies used to determine them, and a generalized workflow for the certification process. L-Threonine-¹³C₄,¹⁵N,d₅ serves as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its applications are prominent in metabolic research, proteomic studies, and pharmacokinetic analyses.
Data Presentation: Summary of Quantitative Specifications
The following table summarizes the typical quantitative data found on a certificate of analysis for L-Threonine-¹³C₄,¹⁵N,d₅, compiled from various suppliers. These specifications are critical for ensuring the accuracy and reproducibility of experimental results.
| Parameter | Specification |
| Chemical Formula | ¹³C₄H₄¹⁵ND₅O₃ |
| Molecular Weight | 129.11 g/mol |
| Chemical Purity (CP) | ≥ 95%[4][5] |
| Isotopic Enrichment | |
| ¹³C | ≥ 98-99 atom %[6] |
| ¹⁵N | ≥ 98 atom %[6] |
| Deuterium (D) | ≥ 98 atom % |
| Physical Appearance | Solid |
| Storage Temperature | Room Temperature[7] |
Experimental Protocols
The accurate determination of the quality parameters listed above relies on sophisticated analytical techniques. The following are detailed methodologies for the key experiments typically cited in a certificate of analysis for stable isotope-labeled compounds.
Determination of Chemical and Isotopic Purity by Mass Spectrometry
Mass spectrometry is a primary technique for confirming the molecular weight and assessing the isotopic enrichment of L-Threonine-¹³C₄,¹⁵N,d₅.
-
Sample Preparation: A small, accurately weighed sample of the labeled threonine is dissolved in a suitable solvent, such as a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, to a known concentration.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample solution is then introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the desired isotopologues. The relative intensities of the peaks corresponding to the fully labeled species and any residual unlabeled or partially labeled species are used to calculate the isotopic enrichment. Chemical purity is assessed by detecting and quantifying any impurity peaks in the spectrum.
A study has reported a GC/MS method for the simultaneous measurement of ¹³C and ¹⁵N isotopic enrichments of threonine.[8] This method has demonstrated good long-term reproducibility and intra-day repeatability.[8]
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the molecular structure and assess the position-specific incorporation of the stable isotopes.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O) to a concentration suitable for NMR analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The absence of signals in the ¹H spectrum at positions expected to be deuterated, and the presence of signals in the ¹³C spectrum, confirm the isotopic labeling.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared to reference spectra of unlabeled L-Threonine to confirm the structural integrity of the molecule. The high isotopic purity of the material leads to reliable results.[6]
Mandatory Visualizations
Workflow for Certificate of Analysis Generation
The following diagram illustrates the generalized workflow for the quality control and generation of a certificate of analysis for a stable isotope-labeled compound.
Caption: Workflow for the generation of a Certificate of Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) [sigmaaldrich.com]
- 5. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy ʟ-Threonine- 13 C 4 , 15 N endotoxin tested, 98 atom 15 N, 98 atom 13 C, 95 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 7. L-Threonine (13C4, 97-99%; D5, 97-99%; 15N, 97-99%)|CIL [otsuka.co.jp]
- 8. Simultaneous measurement of 13C- and 15N-isotopic enrichments of threonine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Threonine-¹³C₄,¹⁵N,d₅ for Researchers and Drug Development Professionals
Introduction: L-Threonine-¹³C₄,¹⁵N,d₅ is a stable, isotopically labeled form of the essential amino acid L-Threonine. This "heavy" amino acid is a powerful tool in metabolic research, proteomics, and drug development. By incorporating carbon-13, nitrogen-15, and deuterium (B1214612) isotopes, researchers can accurately trace and quantify the metabolic fate of threonine and its incorporation into proteins. This technical guide provides a comprehensive overview of the commercial suppliers, key applications, experimental considerations, and relevant metabolic pathways for utilizing L-Threonine-¹³C₄,¹⁵N,d₅ in your research.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer L-Threonine-¹³C₄,¹⁵N,d₅ and its isotopic variants. The choice of supplier may depend on factors such as isotopic purity, available quantities, and cost. Below is a summary of offerings from prominent commercial vendors.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | L-Threonine-¹³C₄,¹⁵N,2,3,4,4,4-d₅ | 749869 | 99 atom % ¹³C; 98 atom % ¹⁵N; 98 atom % D | ≥95% (CP) | ¹³C₄H₄D₅¹⁵NO₃ | 129.11 |
| Cambridge Isotope Laboratories, Inc. | L-Threonine (¹³C₄, 97-99%; D₅, 97-99%; ¹⁵N, 97-99%) | CDNLM-6814-PK | 97-99% for each isotope | ≥98% | ¹³C₄D₅H₄¹⁵NO₃ | 129.11 |
| MedChemExpress | L-Threonine-¹³C₄,¹⁵N,d₅ | HY-N0658S2 | Not specified | ≥98% | ¹³C₄H₄D₅¹⁵NO₃ | 129.11 |
Key Applications and Experimental Protocols
L-Threonine-¹³C₄,¹⁵N,d₅ is primarily utilized in tracer studies for metabolic flux analysis and in quantitative proteomics through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Metabolic Flux Analysis (MFA)
Objective: To quantify the rates (fluxes) of metabolic pathways in a biological system. By introducing ¹³C and ¹⁵N labeled threonine, researchers can trace the incorporation of these isotopes into downstream metabolites, providing insights into the activity of various metabolic routes.
General Experimental Workflow:
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium where unlabeled L-Threonine is replaced with L-Threonine-¹³C₄,¹⁵N,d₅.
-
The duration of labeling depends on the specific research question and the turnover rate of the metabolites of interest. For steady-state MFA, cells should be cultured for a sufficient period to achieve isotopic equilibrium. For non-stationary MFA, samples are collected at multiple time points during the labeling process.[1]
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, often using cold methanol (B129727) or other solvent mixtures.
-
Extract intracellular metabolites using appropriate solvent systems (e.g., methanol/water, chloroform/methanol/water).
-
-
Analytical Detection (Mass Spectrometry or NMR):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize extracted metabolites to increase their volatility for GC separation. The mass spectrometer is used to determine the mass isotopomer distribution of the metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separate metabolites using liquid chromatography and detect their mass isotopomer distributions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the samples to determine the positional enrichment of ¹³C and ¹⁵N in key metabolites.[2][3]
-
-
Data Analysis and Flux Calculation:
-
Correct raw analytical data for the natural abundance of isotopes.
-
Use metabolic modeling software (e.g., INCA, Metran) to fit the measured isotopomer data to a metabolic network model and estimate the intracellular fluxes.
-
Quantitative Proteomics (SILAC)
Objective: To accurately quantify differences in protein abundance between different cell populations. In a SILAC experiment, one cell population is grown in a "heavy" medium containing an isotopically labeled amino acid like L-Threonine-¹³C₄,¹⁵N,d₅, while the control population is grown in a "light" medium with the natural amino acid.
General Experimental Workflow:
-
Cell Culture and Labeling:
-
Culture two cell populations in media that are identical except for the isotopic form of an essential amino acid (in this case, threonine). One population receives the "heavy" L-Threonine-¹³C₄,¹⁵N,d₅, and the other receives "light" (unlabeled) L-Threonine.
-
Ensure complete incorporation of the labeled amino acid by passaging the cells for at least five to six doublings.[4]
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations.
-
-
Sample Pooling and Protein Extraction:
-
Combine equal numbers of cells (or equal amounts of protein) from the "heavy" and "light" populations.
-
Lyse the combined cell pellet and extract the total proteome.
-
-
Protein Digestion and Peptide Fractionation:
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
Optionally, fractionate the peptide mixture to reduce complexity before MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. The ratio of the intensities of the heavy and light peptides reflects the relative abundance of the protein in the two cell populations.
-
Threonine Metabolic Pathways
Understanding the metabolic pathways of threonine is crucial for designing and interpreting tracer experiments. L-Threonine is an essential amino acid that serves as a building block for proteins and a precursor for other metabolites.
Threonine Biosynthesis
In microorganisms and plants, threonine is synthesized from aspartate. This pathway is not present in humans, making threonine an essential dietary amino acid.
Threonine Degradation
Threonine can be catabolized through several pathways, with the specific route varying between organisms.
-
Threonine Dehydrogenase Pathway: In many organisms, threonine is converted to 2-amino-3-ketobutyrate by threonine dehydrogenase. This intermediate is then cleaved into glycine (B1666218) and acetyl-CoA.[5]
-
Threonine Dehydratase Pathway: Alternatively, threonine can be deaminated by threonine dehydratase to form α-ketobutyrate, which can then be further metabolized.[5] In humans, where the threonine dehydrogenase gene is inactive, this is a major catabolic route.[6]
Role in Signaling Pathways
Amino acids, including threonine, are not only building blocks but also signaling molecules that can influence cellular processes. A key pathway regulated by amino acid availability is the mTOR (mechanistic Target of Rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism.[7][8][9] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2.[9] The activation of mTORC1 is particularly sensitive to amino acid levels. While the precise mechanisms of threonine sensing are still under investigation, it is known that the presence of sufficient amino acids is a prerequisite for mTORC1 activation, which in turn promotes protein synthesis and inhibits autophagy.
Conclusion
L-Threonine-¹³C₄,¹⁵N,d₅ is an invaluable tool for researchers in the life sciences. Its application in metabolic flux analysis and quantitative proteomics provides deep insights into cellular physiology and disease states. By understanding the available commercial sources, mastering the experimental workflows, and having a solid grasp of the underlying metabolic and signaling pathways, researchers can effectively leverage this powerful isotopic tracer to advance their scientific discoveries and contribute to the development of new therapeutics.
References
- 1. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Threonine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal amino acid sensor â A review [animbiosci.org]
Isotopic purity of L-Threonine-13C4,15N,d5
An In-depth Technical Guide to the Isotopic Purity of L-Threonine-¹³C₄,¹⁵N,d₅
Introduction
Isotopically labeled compounds are crucial tools in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of molecules in complex biological systems.[1][2][3] L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled amino acid where four carbon atoms are replaced with Carbon-13, the nitrogen atom is replaced with Nitrogen-15, and five hydrogen atoms are replaced with deuterium. This extensive labeling creates a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of the isotopic purity of L-Threonine-¹³C₄,¹⁵N,d₅, including quantitative specifications and the experimental protocols used for its determination.
Data Presentation: Isotopic and Chemical Purity Specifications
The isotopic purity of L-Threonine-¹³C₄,¹⁵N,d₅ is a critical parameter that defines its suitability for various research applications. The following table summarizes the typical specifications for this compound as provided by various suppliers.
| Specification | Value | Reference |
| Isotopic Purity | ||
| ¹³C Atom % | 99% | |
| ¹⁵N Atom % | 98% | [1][4] |
| Deuterium (D) Atom % | 98% | |
| Chemical Purity | ||
| Purity (CP) | ≥95% | |
| Physical Properties | ||
| Form | Solid | |
| Molecular Weight | 129.11 g/mol | [5] |
| Melting Point | 256 °C (decomposes) |
Experimental Protocols for Determining Isotopic Enrichment
The determination of isotopic enrichment in amino acids like L-Threonine-¹³C₄,¹⁵N,d₅ requires sophisticated analytical techniques. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of amino acid isotopic enrichment due to its high sensitivity and resolution.[6][8]
Methodology:
-
Derivatization: Amino acids are non-volatile and require chemical derivatization to increase their volatility for GC analysis.[6][7] Common derivatizing agents include N-acetyl-n-propyl (NAP) esters or tert-butyldimethylsilyl (tBDMS) derivatives.[6][9] This step is critical as it can introduce isotopic fractionation if not performed carefully.[8]
-
Gas Chromatography (GC) Separation: The derivatized amino acids are injected into a gas chromatograph. A capillary column, often with a bonded phase of 5% phenyl, 95% methyl silicone, is typically used to separate the different amino acids based on their boiling points and interactions with the stationary phase.[6]
-
Mass Spectrometry (MS) Analysis: As the separated amino acids elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) or Chemical Ionization (CI) can be used.[6][9] The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between the isotopically labeled L-Threonine and its unlabeled counterpart. The isotopic enrichment is calculated from the relative abundances of the ion peaks.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative to GC-MS, with the primary advantage of not requiring derivatization for many amino acids.[7][10]
Methodology:
-
Liquid Chromatography (LC) Separation: The amino acid sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using a reverse-phase column.
-
Mass Spectrometry (MS) Analysis: The eluent from the LC column is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass analyzer then separates the ions based on their m/z ratio to determine the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the specific sites and extent of isotopic labeling within a molecule.[1] For L-Threonine-¹³C₄,¹⁵N,d₅, ¹³C and ¹⁵N NMR would be particularly informative.
Methodology:
-
Sample Preparation: A high-purity sample of the isotopically labeled L-Threonine is dissolved in a suitable deuterated solvent.
-
NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹³C and ¹⁵N analysis, specific pulse sequences are used to acquire the respective spectra.
-
Spectral Analysis: The resulting NMR spectrum will show signals corresponding to the ¹³C and ¹⁵N nuclei. The chemical shifts and coupling constants can confirm the positions of the isotopic labels. The integral of the signals can be used to quantify the level of enrichment at each labeled position. This technique is particularly suitable for biomolecular NMR studies.[11]
Visualizations
Experimental Workflow for Isotopic Purity Determination by GC-MS
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Threonine-13C4,d5,15N | CAS#:2378755-51-0 | Chemsrc [chemsrc.com]
- 4. eurisotop.com [eurisotop.com]
- 5. L-Threonine (13C4, 97-99%; D5, 97-99%; 15N, 97-99%)|CIL [otsuka.co.jp]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. alexandraatleephillips.com [alexandraatleephillips.com]
- 8. jamstec.go.jp [jamstec.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Threonine (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-587-0.1 [isotope.com]
In-Depth Technical Guide: L-Threonine-13C4,15N,d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the isotopically labeled amino acid L-Threonine-13C4,15N,d5, with a focus on its molecular properties. This information is critical for researchers utilizing stable isotope-labeled compounds in metabolic research, proteomics, and drug development studies.
Core Molecular Data
Isotopically labeled compounds are essential tools in modern scientific research, allowing for the tracing and quantification of molecules in complex biological systems. This compound is a heavy-labeled variant of the essential amino acid L-Threonine. The incorporation of four Carbon-13 (¹³C) atoms, one Nitrogen-15 (¹⁵N) atom, and five Deuterium (d or ²H) atoms significantly increases its molecular weight compared to the natural form.
This stable isotope labeling does not alter the chemical properties of the molecule, making it an ideal tracer for metabolic flux analysis, protein quantification, and as an internal standard in mass spectrometry-based applications.
Molecular Weight Comparison
The precise mass of L-Threonine and its isotopologues is fundamental for accurate experimental design and data analysis. The following table summarizes the molecular weights of L-Threonine and its common isotopically labeled forms.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| L-Threonine | C₄H₉NO₃ | 119.12[1] |
| L-Threonine-¹³C₄,¹⁵N | ¹³C₄H₉¹⁵NO₃ | 124.08[2][3][4] |
| L-Threonine-¹³C₄,¹⁵N,d₅ | ¹³C₄H₄D₅¹⁵NO₃ | 129.11 [5][6][7] |
Isotopic Labeling of L-Threonine
The following diagram illustrates the relationship between the unlabeled L-Threonine and its isotopically labeled variant, this compound, highlighting the specific atoms that are substituted with heavy isotopes.
Caption: Isotopic relationship between L-Threonine and its labeled form.
Experimental Protocols
The determination of the molecular weight of isotopically labeled compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS).
Mass Spectrometry for Molecular Weight Determination
Objective: To accurately determine the monoisotopic mass of the labeled compound and confirm isotopic purity.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used. The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Ionization: Electrospray ionization (ESI) is a common technique for amino acids. The sample solution is introduced into the ion source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The high resolution of the instrument allows for the differentiation of isotopes.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound. The measured m/z value is used to calculate the molecular weight. The isotopic distribution pattern is also analyzed to confirm the incorporation of the desired number of heavy isotopes.
The following workflow diagram illustrates the process of molecular weight determination using mass spectrometry.
Caption: Workflow for molecular weight determination by mass spectrometry.
References
- 1. This compound [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Threonine (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-587-0.1 [isotope.com]
- 4. calpaclab.com [calpaclab.com]
- 5. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) [sigmaaldrich.com]
Introduction to metabolic flux analysis using labeled amino acids
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) has become a critical tool in systems biology, offering a detailed view of the biochemical reactions that support cellular life.[1] By measuring the rates of metabolic reactions, known as fluxes, MFA provides significant insights into cellular physiology. This is especially important in biomedical research and drug development, where understanding the metabolic changes in diseases like cancer can lead to new therapeutic targets and insights into drug mechanisms.[1][2]
This guide provides a thorough overview of the principles of MFA, detailed experimental procedures, and how to interpret the data to advance research and development.
Core Principles of Metabolic Flux Analysis
Metabolic Flux Analysis is the process of quantifying the flow of metabolites through the complex network of pathways in a biological system.[3] While other "omics" technologies offer static pictures of cellular components, MFA provides dynamic information about how cells use nutrients to create energy and biomass.[1] The foundation of MFA is the mass balance principle, which states that in a steady- Bstate system, the rate at which a metabolite is produced must equal its rate of consumption.[3]
However, simple stoichiometric balancing is often not enough to determine fluxes in complex, interconnected pathways.[3] To address this, MFA uses isotopic tracers, most commonly Carbon-13 (¹³C), to follow the path of atoms through the metabolic network.[3] By introducing a ¹³C-labeled substrate, such as an amino acid, into a cell culture, researchers can track the incorporation of the heavy isotope into various metabolites.[3]
The Role of Labeled Amino Acids
Stable isotope-labeled amino acids, particularly those with ¹³C and ¹⁵N, are essential tools in modern biological research.[4] These non-radioactive isotopes allow for the precise tracking and measurement of amino acids and their metabolic products in complex biological systems.[4] By replacing natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can differentiate and trace molecules using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]
Amino acids like ¹³C-glutamine are frequently used to investigate the tricarboxylic acid (TCA) cycle.[5] Recent studies have shown that glutamine is often a primary source for feeding the TCA cycle.[5] The contribution of glutamine to the TCA cycle can be measured by looking at the labeling of malate (B86768) and aspartate for four-carbon units, and acetyl-CoA and fatty acids for two-carbon units.[5] Citrate is a key molecule as it reflects both two- and four-carbon units of the TCA cycle.[5]
Experimental Workflow
The general workflow for a ¹³C-MFA experiment involves multiple steps that require careful planning and advanced data analysis. The process begins with culturing cells in a medium containing a ¹³C-labeled amino acid until they reach a metabolic and isotopic steady state.[3] The metabolism is then stopped, and metabolites are extracted for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] The resulting data on mass isotopomer distributions are used in a computational model to estimate the intracellular fluxes that best explain the observed labeling patterns.[3]
Caption: A typical workflow for a ¹³C-Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
a. Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Adaptation: Culture cells in standard medium to ensure consistent growth.
-
Labeling: When cells reach the desired confluency, replace the standard medium with a medium containing the ¹³C-labeled amino acid (e.g., [U-¹³C5]-Glutamine).
-
Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state. This can vary depending on the cell type and metabolic rates but often requires at least 24 hours.[8]
b. Metabolite Extraction
-
Quenching: Quickly stop all enzymatic reactions by washing the cells with ice-cold saline solution.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Collection: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Drying: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
c. GC-MS Analysis
-
Derivatization: To make the metabolites volatile for GC-MS analysis, they must be derivatized.[9] A common method is to add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate, followed by the addition of a silylating agent like MTBSTFA.[10]
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation and Detection: The gas chromatograph separates the metabolites, which are then ionized and detected by the mass spectrometer.[11] The mass spectrometer measures the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions.[11]
| Parameter | Condition |
| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 ml/min |
| Injection Volume | 1 µl |
| Oven Program | Initial temp 100°C for 2 min, ramp to 320°C |
| Injector Temp | 250°C |
| Ion Source Temp | 230°C |
| Electron Energy | 70 eV |
| Table 1: Example GC-MS analytical conditions.[10] |
Data Presentation and Interpretation
The primary data from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) for various metabolites. The MID shows the fraction of each metabolite that contains a certain number of ¹³C atoms (M+0, M+1, M+2, etc.). These data are then used to calculate the metabolic fluxes.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Glutamate | 0.05 | 0.01 | 0.02 | 0.03 | 0.09 | 0.80 |
| Citrate | 0.10 | 0.02 | 0.15 | 0.05 | 0.60 | 0.08 |
| Malate | 0.20 | 0.05 | 0.40 | 0.10 | 0.25 | - |
| Aspartate | 0.22 | 0.06 | 0.42 | 0.09 | 0.21 | - |
| Table 2: Example Mass Isotopomer Distribution Data from a [U-¹³C5]-Glutamine tracing experiment. Data is hypothetical and for illustrative purposes. |
Application in Drug Development and Signaling Pathway Analysis
MFA is a valuable tool in drug discovery for identifying metabolic pathways that are crucial for the survival of pathogens or the progression of diseases. By targeting these pathways, researchers can develop new therapeutic strategies. For example, in cancer research, MFA has been key in revealing the altered metabolism of tumor cells, which has led to the development of targeted therapies.[2][3]
One common application is to trace the metabolism of labeled glutamine through the TCA cycle, a central hub of cellular metabolism.
Caption: Tracing ¹³C-Glutamine through the Tricarboxylic Acid (TCA) Cycle.
By analyzing the labeling patterns of the TCA cycle intermediates, researchers can determine the relative contribution of glutamine to the cycle. This can be particularly useful in studying cancer cells, which often exhibit glutamine addiction. A drug that inhibits glutamine metabolism would be expected to reduce the incorporation of ¹³C from labeled glutamine into the TCA cycle intermediates.
Conclusion
Metabolic Flux Analysis using labeled amino acids is a powerful technique for understanding the dynamic nature of cellular metabolism. It provides quantitative data on metabolic rates that are invaluable for basic research and drug development.[1] With applications in various fields, including disease research and metabolic engineering, MFA is an essential tool for modern life scientists.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolomics, metabolic flux analysis and cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 7. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. Sample preparation and GC‐MS for metabolic flux analysis [bio-protocol.org]
- 11. shimadzu.com [shimadzu.com]
Methodological & Application
Application Note: L-Threonine-¹³C₄,¹⁵N,d₅ for Advanced Metabolic Labeling in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics.[1][2] The technique involves replacing a standard essential amino acid in the cell culture medium with its non-radioactive, "heavy" isotope-labeled counterpart.[3][4] Cells grown in this medium incorporate the heavy amino acid into all newly synthesized proteins.[4] By comparing the mass spectra of proteins from cells grown in "light" (natural isotope) and "heavy" media, one can achieve highly accurate relative quantification of protein abundance.[5] L-Threonine-¹³C₄,¹⁵N,d₅ is a highly enriched stable isotope-labeled form of the essential amino acid L-Threonine, designed for advanced metabolic labeling experiments that aim to trace the flow of both carbon and nitrogen atoms, as well as hydrogen atoms, through various metabolic pathways.[6][7] This multi-isotope labeled threonine serves as a powerful tracer for metabolic flux analysis and quantitative proteomics, providing a mass shift of +10 Da compared to its unlabeled counterpart.
The inclusion of deuterium (B1214612) (d₅) in addition to ¹³C and ¹⁵N offers a unique advantage for tracing metabolic pathways beyond simple protein incorporation, as the fates of hydrogen atoms can be followed.[7] This application note provides a detailed protocol for the use of L-Threonine-¹³C₄,¹⁵N,d₅ in cell culture for quantitative proteomics and metabolic flux studies.
Key Experimental Considerations
Successful labeling requires the complete replacement of endogenous "light" threonine with the "heavy" labeled version. This is achieved by using a custom cell culture medium that is deficient in L-Threonine and supplementing it with L-Threonine-¹³C₄,¹⁵N,d₅.
Quantitative Data Summary
The following table provides recommended parameters for designing a cell culture labeling experiment using L-Threonine-¹³C₄,¹⁵N,d₅. These values are starting points and may require optimization depending on the specific cell line and experimental goals.
| Parameter | Recommended Range/Value | Notes |
| L-Threonine-¹³C₄,¹⁵N,d₅ Conc. | Same as physiological concentration | Match the concentration of L-Threonine in the corresponding standard medium (e.g., DMEM, RPMI-1640). |
| Cell Type | Proliferating mammalian cells | The protocol is applicable to any cell line that can be cultured in vitro.[3] |
| Adaptation Phase | Minimum of 5-6 cell doublings | Essential to ensure >95% incorporation of the heavy amino acid into the proteome.[4][8] |
| Dialyzed Serum | 10% (v/v) Dialyzed FBS | Crucial to minimize the introduction of unlabeled amino acids from the serum. |
| Incorporation Check | Recommended before experiment | A small sample of labeled cells should be analyzed by MS to confirm >95% labeling efficiency.[2] |
| Downstream Analysis | LC-MS/MS | The primary analysis method for SILAC-based quantitative proteomics.[9] |
Experimental Protocol
This protocol outlines the steps for labeling a cell population with L-Threonine-¹³C₄,¹⁵N,d₅ for a comparative proteomics experiment. A parallel "light" culture is prepared using standard L-Threonine.
I. Materials and Reagents
-
L-Threonine-¹³C₄,¹⁵N,d₅ (heavy)
-
L-Threonine (light)
-
L-Threonine-deficient cell culture medium (e.g., custom RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Mammalian cell line of interest
-
Standard cell culture reagents and consumables (flasks, plates, PBS, trypsin-EDTA)
-
Sterile filter units (0.22 µm)
-
Reagents for protein extraction and digestion (e.g., lysis buffer, DTT, iodoacetamide, trypsin)[9]
II. Preparation of Labeling Media
-
Prepare Stock Solutions: Aseptically prepare stock solutions of "heavy" L-Threonine-¹³C₄,¹⁵N,d₅ and "light" L-Threonine in sterile water or PBS.
-
Prepare Complete Media:
-
Heavy Medium: To the L-Threonine-deficient base medium, add the "heavy" L-Threonine-¹³C₄,¹⁵N,d₅ stock solution to the final physiological concentration.
-
Light Medium: To a separate batch of L-Threonine-deficient base medium, add the "light" L-Threonine stock solution to the same final concentration.
-
-
Supplement and Filter: Add dialyzed FBS to a final concentration of 10% (or as required by the cell line) to both the heavy and light media. Sterile filter the complete media using a 0.22 µm filter unit.[8]
-
Storage: Store the prepared media at 4°C, protected from light.[8]
III. Cell Culture and Labeling (Adaptation Phase)
-
Initiate Cultures: Start two separate cultures of the chosen cell line, one in the "heavy" medium and one in the "light" medium.
-
Passage Cells: Culture the cells for a minimum of five to six doublings to ensure complete incorporation of the labeled amino acid.[8] Passage the cells as needed, maintaining them in their respective light or heavy medium.
-
(Optional) Verify Incorporation: After the adaptation phase, harvest a small number of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze by LC-MS/MS to confirm that the incorporation efficiency is >95%.
IV. Experimental Phase
-
Apply Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug compound, growth factor) to one of the cell populations (e.g., the "heavy" culture) while the other ("light" culture) serves as the control.
-
Harvest Cells: After the treatment period, harvest both the light and heavy cell populations. Wash the cell pellets twice with ice-cold PBS to remove any residual medium.[8]
-
Combine Samples: For accurate quantification, combine the light and heavy cell pellets at a 1:1 ratio based on cell count or protein concentration. Mixing the samples at this early stage minimizes experimental variability.[5]
V. Sample Preparation for Mass Spectrometry
-
Protein Extraction: Lyse the combined cell pellet using an appropriate lysis buffer containing protease inhibitors.
-
Protein Digestion: Perform in-solution or in-gel digestion of the extracted proteins. This typically involves reduction of disulfide bonds, alkylation of cysteines, and enzymatic digestion with a protease like trypsin.[9][10]
-
Peptide Cleanup: Desalt the resulting peptide mixture using a suitable method (e.g., C18 spin columns) to remove contaminants that can interfere with MS analysis.[9]
-
LC-MS/MS Analysis: Analyze the cleaned peptide sample by high-resolution LC-MS/MS. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the incorporated stable isotopes.[11]
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the light and heavy forms, which reflects the change in protein levels between the two experimental conditions.
Visualizations
.dot
References
- 1. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 5. chempep.com [chempep.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Threonine-13C4,d5,15N | CAS#:2378755-51-0 | Chemsrc [chemsrc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. UWPR [proteomicsresource.washington.edu]
Application Note: Quantitative Analysis of L-Threonine-¹³C₄,¹⁵N,d₅ Labeled Peptides by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics, enabling the accurate determination of protein abundance and turnover.[1][2][3] The use of heavy isotope-labeled amino acids, such as L-Threonine-¹³C₄,¹⁵N,d₅, allows for the synthesis of internal standards that are chemically identical to their endogenous counterparts but distinguishable by mass.[4][5] This application note provides a detailed protocol for the analysis of peptides labeled with L-Threonine-¹³C₄,¹⁵N,d₅ using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled version of the amino acid L-Threonine, where four carbon atoms are replaced with ¹³C, the nitrogen atom is replaced with ¹⁵N, and five hydrogen atoms are replaced with deuterium (B1214612) (d). This heavy labeling results in a significant mass shift, allowing for clear differentiation from the corresponding unlabeled ("light") peptides in a mass spectrum. These labeled peptides are ideal internal standards for absolute quantification (AQUA) of proteins and for studying post-translational modifications.[6]
Principle of the Method
The core principle involves spiking a known concentration of the heavy, labeled peptide standard into a complex biological sample. The heavy peptide serves as an internal reference to accurately quantify the amount of the endogenous, light peptide.[3][6] The sample is then subjected to proteolytic digestion, followed by LC-MS/MS analysis. By comparing the signal intensities of the heavy and light peptide pairs, the absolute quantity of the target protein in the original sample can be determined.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of a target peptide using an L-Threonine-¹³C₄,¹⁵N,d₅ labeled internal standard is depicted below.
Caption: Experimental workflow for quantitative peptide analysis.
Protocols
Materials and Reagents
-
L-Threonine-¹³C₄,¹⁵N,d₅ labeled peptide standard (custom synthesis)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Sample Preparation Protocol
-
Protein Extraction: Lyse cells or tissues in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.0.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Spiking of Internal Standard: Add a known amount of the L-Threonine-¹³C₄,¹⁵N,d₅ labeled peptide standard to the protein lysate. The amount to be added should be optimized based on the expected abundance of the endogenous peptide.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Digestion Quenching and Cleanup:
-
Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.
-
Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.
-
LC-MS/MS Protocol
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 35% Mobile Phase B over 60 minutes at a flow rate of 300 µL/min.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution Orbitrap or Q-TOF mass spectrometer is recommended.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Full scan from m/z 350-1500.
-
MS2 Scan (Tandem MS): Data-dependent acquisition (DDA) or targeted methods like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) can be used. For quantification, targeted methods are preferred.
-
Collision Energy: Optimize for the specific peptide of interest.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for clear comparison. The ratio of the peak areas of the light (endogenous) to the heavy (labeled) peptide is used to calculate the concentration of the endogenous peptide.
| Sample ID | Target Peptide Sequence | Light Peptide Peak Area | Heavy Peptide Peak Area | Light/Heavy Ratio | Calculated Concentration (fmol/µg) |
| Control 1 | GVLIAFT QYLK | 1.25E+07 | 2.50E+07 | 0.50 | 50.0 |
| Control 2 | GVLIAFT QYLK | 1.30E+07 | 2.50E+07 | 0.52 | 52.0 |
| Treated 1 | GVLIAFT QYLK | 2.55E+07 | 2.50E+07 | 1.02 | 102.0 |
| Treated 2 | GVLIAFT QYLK | 2.60E+07 | 2.50E+07 | 1.04 | 104.0 |
The bold T indicates the position of the L-Threonine residue.
Signaling Pathway Visualization
In many studies, the quantified protein may be part of a larger signaling pathway. Understanding the protein's position and interactions within this pathway is crucial for interpreting the biological significance of the quantitative data.
Caption: Example of a signaling pathway involving the quantified target protein.
Conclusion
The use of L-Threonine-¹³C₄,¹⁵N,d₅ labeled peptides as internal standards provides a robust and accurate method for the absolute quantification of proteins in complex biological samples. The detailed protocols and workflow presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their studies. Careful optimization of each step, from sample preparation to data analysis, is critical for achieving high-quality, reproducible results.
References
Application Notes and Protocols for NMR Spectroscopy of L-Threonine-¹³C₄,¹⁵N,d₅
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of fully isotopically labeled L-Threonine (L-Threonine-¹³C₄,¹⁵N,d₅). This powerful tool is invaluable for a wide range of applications in structural biology and drug development, offering unparalleled insights into protein structure, dynamics, and interactions at the atomic level.
Introduction to L-Threonine-¹³C₄,¹⁵N,d₅ in NMR Spectroscopy
L-Threonine, an essential amino acid, plays a critical role in protein structure and function. The stable isotope-labeled variant, L-Threonine-¹³C₄,¹⁵N,d₅, is uniformly enriched with ¹³C at all four carbon positions, ¹⁵N at the amino group, and deuterium (B1214612) at all five non-exchangeable proton positions. This comprehensive labeling strategy offers several key advantages for modern NMR spectroscopy:
-
Enhanced Sensitivity in High Molecular Weight Systems: Perdeuteration significantly reduces dipolar relaxation pathways, leading to sharper lines and improved sensitivity, particularly in large proteins and protein complexes.
-
Simplified Spectra: The absence of protons on the carbon backbone eliminates complex proton-proton and proton-carbon scalar couplings, resulting in simplified spectra that are easier to interpret.
-
Access to Novel Structural and Dynamic Information: Specific labeling patterns enable the use of advanced NMR experiments to probe protein dynamics over a wide range of timescales.
-
Precise Probes for Molecular Interactions: Labeled threonine residues can serve as sensitive reporters for ligand binding, protein-protein interactions, and conformational changes.
Quantitative NMR Data Summary
The following tables summarize the expected NMR chemical shifts and key coupling constants for L-Threonine-¹³C₄,¹⁵N,d₅. These values are based on typical data for L-Threonine and have been adjusted to account for the effects of isotopic labeling. Note that chemical shifts can vary depending on the local chemical environment (e.g., pH, temperature, and solvent).
Table 1: Predicted ¹³C and ¹⁵N Chemical Shifts for L-Threonine-¹³C₄,¹⁵N,d₅
| Atom | Chemical Shift (ppm) |
| Cα | ~61.8 |
| Cβ | ~69.5 |
| Cγ2 | ~20.5 |
| C' | ~174.5 |
| N | ~110.1 |
Reference: Biological Magnetic Resonance Bank (BMRB) data for L-Threonine, with expected small isotope shifts due to ¹³C and deuterium labeling.
Table 2: Key One-Bond J-Coupling Constants for L-Threonine-¹³C₄,¹⁵N,d₅
| Coupling | Typical Value (Hz) |
| ¹J(Cα, Cβ) | ~35 |
| ¹J(Cβ, Cγ2) | ~35 |
| ¹J(Cα, C') | ~55 |
| ¹J(N, Cα) | ~11 |
Note: All ¹J(C,H) and multi-bond J(H,H) couplings are absent due to deuteration.
Key Experimental Protocols
The following are detailed protocols for essential NMR experiments used to characterize proteins containing L-Threonine-¹³C₄,¹⁵N,d₅.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
Protocol 1: General Sample Preparation for Labeled L-Threonine in a Protein
-
Expression and Purification: Express the protein of interest in a minimal medium supplemented with L-Threonine-¹³C₄,¹⁵N,d₅ and other necessary labeled or unlabeled amino acids. Purify the protein to >95% homogeneity.
-
Buffer Exchange: Exchange the purified protein into a suitable NMR buffer. A typical buffer consists of 20 mM phosphate (B84403) or TRIS, 50-150 mM NaCl, and 10% D₂O at a pH optimal for protein stability.
-
Concentration: Concentrate the protein sample to a final concentration of 0.1 - 1.0 mM.
-
Final Preparation: Add a reference standard (e.g., DSS or TSP) for chemical shift referencing. Transfer the final sample to a high-quality NMR tube.
2D ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
The 2D ¹⁵N-¹H HSQC is the cornerstone experiment for protein NMR, providing a fingerprint of the protein backbone.
Protocol 2: 2D ¹⁵N-¹H HSQC
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹⁵N frequencies. Calibrate the 90° pulse widths for both channels.
-
Acquisition Parameters:
-
Pulse Sequence: A standard sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).
-
Spectral Width: ~16 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.
-
Carrier Frequencies: Center the ¹H carrier on the water resonance and the ¹⁵N carrier at approximately 118 ppm.
-
Acquisition Time: Typically 100-150 ms (B15284909) in the direct dimension and 20-40 ms in the indirect dimension.
-
Number of Scans: 8-16 scans per increment, depending on the sample concentration.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill the data to at least double the number of acquired points.
-
Perform Fourier transformation.
-
Reference the spectrum to the internal standard.
-
3D HNCO Experiment
The 3D HNCO experiment is a crucial triple-resonance experiment for sequential backbone assignment, correlating the amide proton and nitrogen of one residue with the carbonyl carbon of the preceding residue.[1][2][3]
Protocol 3: 3D HNCO
-
Spectrometer Setup: Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies. Calibrate the 90° pulse widths for all three channels.
-
Acquisition Parameters:
-
Pulse Sequence: A standard gradient-enhanced HNCO pulse sequence (e.g., hncogp3d on Bruker spectrometers).[4]
-
Spectral Widths: ~16 ppm in ¹H, ~35 ppm in ¹⁵N, and ~20 ppm in ¹³C (centered around 175 ppm).
-
Carrier Frequencies: Center the ¹H carrier on water, ¹⁵N around 118 ppm, and ¹³C around 175 ppm.
-
Acquisition Times: Set appropriate acquisition times to achieve the desired resolution in each dimension.
-
Number of Scans: Typically 2-8 scans per increment.
-
-
Processing:
-
Process the data using appropriate window functions (e.g., squared sine-bell) and zero-filling.
-
Perform 3D Fourier transformation.
-
Reference the spectrum.
-
Visualizations
The following diagrams illustrate the workflow for NMR sample preparation and the magnetization transfer pathway in a 3D HNCO experiment.
Applications in Drug Development
The use of L-Threonine-¹³C₄,¹⁵N,d₅ in NMR studies can significantly impact various stages of the drug development process:
-
Target Validation: By incorporating labeled threonine into a target protein, researchers can monitor structural and dynamic changes upon ligand binding, helping to validate the target.
-
Fragment-Based Screening: Labeled threonine residues in the binding pocket of a protein can serve as sensitive reporters for the binding of low-affinity fragments, a key technique in modern drug discovery.
-
Structure-Activity Relationship (SAR) Studies: NMR can provide detailed structural information on how different chemical modifications to a lead compound affect its binding to the target protein, guiding medicinal chemistry efforts.
-
Allosteric Drug Discovery: Labeled threonine residues distant from the active site can be used to detect and characterize allosteric binding events, opening up new avenues for drug design.
By providing detailed atomic-level information, NMR spectroscopy with specifically labeled amino acids like L-Threonine-¹³C₄,¹⁵N,d₅ is a powerful and indispensable tool for accelerating the discovery and development of new therapeutics.
References
- 1. Side-chain-selective deuterium labeling by a simple bio-expression method enhances resolution and simplifies spectra in 1H-detected protein solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D HNCO Experiment [imserc.northwestern.edu]
- 3. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantitative Analysis using L-Threonine-¹³C₄,¹⁵N,d₅ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonine is an essential amino acid crucial for protein synthesis, metabolism, and various physiological functions.[1] Accurate quantification of L-Threonine in biological matrices is vital for metabolic studies, nutritional research, and the diagnosis and monitoring of certain metabolic disorders. The stable isotope-labeled L-Threonine-¹³C₄,¹⁵N,d₅ serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry.[2][3] Its use minimizes variations arising from sample preparation and matrix effects, ensuring high accuracy and precision in analytical measurements.[4][5]
This document provides detailed application notes and protocols for the quantitative analysis of L-Threonine in biological samples, such as plasma, using L-Threonine-¹³C₄,¹⁵N,d₅ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in a sample. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic labels.[4] During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the analyte to that of the internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined.
Metabolic Significance of L-Threonine
L-Threonine is involved in several key metabolic pathways. It is a precursor for the synthesis of other amino acids, such as glycine, and plays a role in the production of mucin in the gastrointestinal tract. Threonine metabolism also contributes to the tricarboxylic acid (TCA) cycle through its degradation to acetyl-CoA and pyruvate.[6] Understanding these pathways is essential for interpreting quantitative data in the context of biological studies.
Experimental Workflow
The general workflow for the quantitative analysis of L-Threonine using a stable isotope-labeled internal standard is outlined below.
Materials and Reagents
-
L-Threonine: Analytical standard, ≥98% purity
-
L-Threonine-¹³C₄,¹⁵N,d₅: Isotopic purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N, ≥98 atom % D[7]
-
Methanol (B129727): LC-MS grade
-
Acetonitrile: LC-MS grade
-
Formic Acid: LC-MS grade
-
Ultrapure Water: Type I
-
Biological Matrix: (e.g., human plasma)
Experimental Protocols
Preparation of Standard and Internal Standard Stock Solutions
-
L-Threonine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Threonine in ultrapure water.
-
L-Threonine-¹³C₄,¹⁵N,d₅ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Threonine-¹³C₄,¹⁵N,d₅ in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Threonine stock solution with ultrapure water to create calibration standards.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with ultrapure water.
Sample Preparation (Plasma)
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Add 100 µL of plasma, calibrator, or QC sample to the appropriately labeled tube.
-
Add 10 µL of the working internal standard solution (10 µg/mL) to each tube and vortex briefly.
-
Add 300 µL of methanol (or 10 µL of 30% sulfosalicylic acid[8][9]) to each tube to precipitate proteins.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.
-
Dilute the supernatant 1:10 with ultrapure water containing 0.1% formic acid.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. These may need to be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for L-Threonine and L-Threonine-¹³C₄,¹⁵N,d₅
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Threonine | 120.1 | 74.1 | 15 |
| L-Threonine-¹³C₄,¹⁵N,d₅ | 130.1 | 79.1 | 15 |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance of the method based on typical results from similar amino acid analyses.[6][9]
Table 2: Calibration Curve for L-Threonine
| Parameter | Typical Value |
| Linearity Range | 1 - 500 µmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 3: Accuracy and Precision
| QC Level | Concentration (µmol/L) | Accuracy (%) | Precision (%CV) |
| Low | 5 | 95 - 105 | < 10 |
| Medium | 50 | 97 - 103 | < 8 |
| High | 400 | 98 - 102 | < 5 |
Table 4: Recovery
| Analyte | Recovery (%) |
| L-Threonine | 96 - 103[4] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Incompatible mobile phase/column; improper gradient | Optimize mobile phase composition and gradient. Ensure column is properly conditioned. |
| Low Signal Intensity | Inefficient ionization; sample degradation | Optimize MS source parameters. Ensure proper sample storage and handling. |
| High Variability | Inconsistent sample preparation; matrix effects | Ensure accurate pipetting. Use of internal standard should minimize matrix effects. |
| Carryover | High concentration sample injected previously | Inject blank samples between high concentration samples. Optimize wash steps. |
Conclusion
The use of L-Threonine-¹³C₄,¹⁵N,d₅ as an internal standard provides a robust and reliable method for the quantitative analysis of L-Threonine in biological matrices. The detailed protocols and performance data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high accuracy and precision of this isotope dilution LC-MS/MS method make it well-suited for a wide range of applications in metabolic research and clinical diagnostics.
References
- 1. L-Threonine (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-587-0.1 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. L-Threonine-13C4,15N,2,3,4,4,4-d5 98 atom % 15N, 98 atom % D, 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Application Notes and Protocols for Isotope-Labeled Amino Acids in Newborn Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening (NBS) for inborn errors of metabolism (IEM) is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe and irreversible health complications. Tandem mass spectrometry (MS/MS) has become the cornerstone of modern NBS laboratories, enabling the simultaneous quantification of multiple analytes from a single dried blood spot (DBS) sample.[1][2] The use of stable isotope-labeled amino acids as internal standards is fundamental to the accuracy and reliability of these screening methods.[3][4] These labeled compounds, which are chemically identical to the endogenous amino acids but have a greater mass, are added to the sample at the beginning of the analytical process. This allows for precise quantification by correcting for any analyte loss during sample preparation and any variations in the mass spectrometer's response.[5][6]
This document provides detailed application notes and protocols for the use of isotope-labeled amino acids in the screening of amino acid disorders in newborns. It is intended for researchers, scientists, and drug development professionals working in this field.
Principles of Newborn Screening for Amino Acid Disorders
The fundamental principle of newborn screening for amino acid disorders is the detection of abnormal concentrations of specific amino acids and their ratios in the blood of a newborn. A few drops of blood are collected from the baby's heel on a special filter paper, known as a Guthrie card, to create a dried blood spot (DBS).[5] In the laboratory, a small disc is punched from the DBS, and the amino acids are extracted. The extract is then analyzed by tandem mass spectrometry (MS/MS), typically using a flow injection analysis (FIA) or liquid chromatography (LC) introduction method.[1][7]
The MS/MS instrument is set up to detect and quantify specific amino acids and their corresponding isotope-labeled internal standards. By comparing the signal intensity of the endogenous amino acid to its labeled counterpart, the concentration of the amino acid in the blood can be accurately determined.[5] Elevated or abnormally low concentrations of certain amino acids can be indicative of a specific metabolic disorder.[8][9]
Targeted Amino Acid Disorders and Biomarkers
A panel of amino acids is routinely monitored in newborn screening programs to detect a range of metabolic disorders. The following table summarizes some of the key amino acid biomarkers, the associated disorders, and the corresponding stable isotope-labeled internal standards used for their quantification.
| Amino Acid Biomarker | Isotope-Labeled Internal Standard | Associated Inborn Error of Metabolism |
| Phenylalanine (Phe) | Phenylalanine-d5 or ¹³C₆-Phenylalanine | Phenylketonuria (PKU) |
| Tyrosine (Tyr) | Tyrosine-d4 or ¹³C₉,¹⁵N-Tyrosine | Tyrosinemia (Types I, II, III) |
| Leucine (Leu) + Isoleucine (Ile) | Leucine-d3 or ¹³C₆-Leucine | Maple Syrup Urine Disease (MSUD) |
| Valine (Val) | Valine-d8 or ¹³C₅,¹⁵N-Valine | Maple Syrup Urine Disease (MSUD) |
| Methionine (Met) | Methionine-d3 or ¹³C₅,¹⁵N-Methionine | Homocystinuria, Hypermethioninemia |
| Citrulline (Cit) | Citrulline-d4 or ¹³C₅,¹⁵N-Citrulline | Urea Cycle Disorders (e.g., Citrullinemia) |
| Arginine (Arg) | Arginine-d7 or ¹³C₆,¹⁵N₄-Arginine | Urea Cycle Disorders (e.g., Argininemia) |
| Ornithine (Orn) | Ornithine-d6 or ¹³C₅,¹⁵N₂-Ornithine | Urea Cycle Disorders |
| Glycine (Gly) | Glycine-d2 or ¹³C₂,¹⁵N-Glycine | Non-ketotic Hyperglycinemia |
| Alanine (Ala) | Alanine-d4 or ¹³C₃,¹⁵N-Alanine | Alaninemia |
Quantitative Data and Cutoff Values
The interpretation of newborn screening results relies on comparing the measured amino acid concentrations to established reference ranges or cutoff values. These values can vary between laboratories and populations and are typically established based on the analysis of a large number of normal newborn samples.[10][11] The following table provides example cutoff concentrations for some key amino acids. It is crucial to note that these are illustrative and each laboratory must establish and validate its own cutoff values.[2][12][13]
| Amino Acid | Lower Cutoff (µmol/L) | Upper Cutoff (µmol/L) |
| Phenylalanine | - | > 120 |
| Tyrosine | - | > 150 |
| Leucine + Isoleucine | - | > 400 |
| Valine | - | > 400 |
| Methionine | - | > 60 |
| Citrulline | < 5 | > 40 |
| Arginine | < 7 | > 100 |
Experimental Protocols
Dried Blood Spot (DBS) Sample Preparation
-
Punching: Using a manual or automated puncher, a 3.2 mm disc is punched from the center of a dried blood spot on the Guthrie card and placed into a well of a 96-well microtiter plate.[10] One disc is used per sample.
-
Internal Standard Addition: To each well containing a DBS punch, add 100 µL of the working internal standard solution. This solution is typically a mixture of all the necessary isotope-labeled amino acids in a solvent like methanol.[10][12]
Amino Acid Extraction
-
Incubation: Seal the 96-well plate and place it on a shaker. Agitate the plate at room temperature for 30-45 minutes to allow for the extraction of amino acids from the paper matrix into the solvent.[7][12]
-
Eluate Transfer: After incubation, carefully transfer the supernatant (the extract containing the amino acids and internal standards) to a new 96-well plate.
-
Evaporation (Optional but Recommended for some methods): The solvent in the new plate is evaporated to dryness under a gentle stream of nitrogen.[7] This step concentrates the analytes.
-
Reconstitution: The dried residue is reconstituted in 100-200 µL of a suitable solvent, often the initial mobile phase of the LC-MS/MS system.[8]
Tandem Mass Spectrometry (MS/MS) Analysis
The analysis is performed using a tandem mass spectrometer, which can be coupled with either Flow Injection Analysis (FIA) for high throughput or Liquid Chromatography (LC) for improved specificity and separation of isomers.
Typical LC-MS/MS Parameters:
-
LC Column: A reverse-phase C18 or a HILIC column is commonly used for the separation of amino acids.[1][7]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid like formic acid, is typically employed.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[14] In MRM mode, the mass spectrometer is programmed to detect specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard.
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenylalanine | 166.1 | 120.1 |
| Phenylalanine-d5 | 171.1 | 125.1 |
| Tyrosine | 182.1 | 136.1 |
| Tyrosine-d4 | 186.1 | 140.1 |
| Leucine | 132.1 | 86.1 |
| Leucine-d3 | 135.1 | 89.1 |
| Valine | 118.1 | 72.1 |
| Valine-d8 | 126.1 | 79.1 |
| Methionine | 150.1 | 104.1 |
| Methionine-d3 | 153.1 | 107.1 |
| Citrulline | 176.1 | 113.1 |
| Citrulline-d4 | 180.1 | 117.1 |
| Arginine | 175.1 | 70.1 |
| Arginine-d7 | 182.1 | 77.1 |
Note: The exact m/z values may vary slightly depending on the specific isotopic labeling and the instrument used.
Visualizations
Caption: Experimental workflow for newborn screening of amino acids.
Caption: Simplified metabolic pathway for Phenylketonuria (PKU).
Caption: Simplified metabolic pathway for Maple Syrup Urine Disease (MSUD).
Conclusion
The use of isotope-labeled amino acids in conjunction with tandem mass spectrometry is a powerful and essential tool for the accurate and reliable screening of inborn errors of metabolism in newborns. The protocols and data presented in these application notes provide a framework for researchers and laboratory professionals to develop and implement robust newborn screening assays. Adherence to validated protocols and the establishment of population-specific reference ranges are paramount to the success of these vital public health programs.
References
- 1. Development of a Universal Second-Tier Newborn Screening LC–MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Universal Second-Tier Newborn Screening LC–MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids (Journal Article) | OSTI.GOV [osti.gov]
- 3. MS/MS Screening Standards and Mixes â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. MS/MS Standards | CK Isotopes [ckisotopes.com]
- 5. zivak.com [zivak.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. Dried blood spot reference intervals for 18 amino acids in a 1 to 6 years old pediatric cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reference Standards for Newborn Screening of Metabolic Disorders by Tandem Mass Spectrometry: A Nationwide Study on Millions of Chinese Neonatal Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Threonine-¹³C₄,¹⁵N,d₅ Incorporation in Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of L-Threonine-¹³C₄,¹⁵N,d₅ in mammalian cells for quantitative proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using L-Threonine-¹³C₄,¹⁵N,d₅ for metabolic labeling?
L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled amino acid used in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Mammalian cells are auxotrophic for the essential amino acid L-Threonine, meaning they cannot synthesize it and must acquire it from the culture medium. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural, unlabeled L-Threonine, while the other is grown in "heavy" medium containing L-Threonine-¹³C₄,¹⁵N,d₅.
Over several cell divisions, the "heavy" L-Threonine is incorporated into all newly synthesized proteins. After the experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. Because the "heavy" and "light" versions of threonine-containing peptides are chemically identical but have a distinct mass difference, they can be distinguished by the mass spectrometer. The ratio of the signal intensities of the heavy and light peptide pairs allows for the accurate relative quantification of protein abundance between the two samples.
Q2: How many cell doublings are required for complete incorporation of L-Threonine-¹³C₄,¹⁵N,d₅?
For complete incorporation of the heavy isotope-labeled amino acid, it is recommended that cells undergo at least five to six doublings in the SILAC medium.[1][2] This ensures that the existing "light" proteins are diluted out through cell division and protein turnover, leading to an incorporation efficiency of over 97%.[3] However, the optimal number of doublings can vary depending on the cell line's division rate and protein turnover dynamics. It is crucial to experimentally verify the incorporation efficiency before starting the main experiment.
Q3: What is the recommended concentration of L-Threonine-¹³C₄,¹⁵N,d₅ in the SILAC medium?
The concentration of L-Threonine-¹³C₄,¹⁵N,d₅ should be equivalent to the concentration of L-Threonine in the standard "light" culture medium for your specific cell line. Common media formulations like DMEM and RPMI-1640 have specific concentrations of each amino acid. It is important to use a SILAC-grade medium that lacks natural L-Threonine and then supplement it with the desired concentration of the "heavy" isotope. For initial experiments, refer to the concentrations provided in the media formulation guide.
Q4: How can I verify the incorporation efficiency of L-Threonine-¹³C₄,¹⁵N,d₅?
To verify the incorporation efficiency, a small-scale pilot experiment is recommended.[2] After culturing a small population of cells in the "heavy" medium for the desired number of doublings, harvest the cells, lyse them, and digest the proteins into peptides. Analyze the peptide mixture using LC-MS/MS. By comparing the signal intensities of the "heavy" and any remaining "light" isotopic peaks for several threonine-containing peptides, you can calculate the percentage of incorporation. The goal is to achieve an incorporation rate of >97%.
Troubleshooting Guides
This section addresses common issues encountered during L-Threonine-¹³C₄,¹⁵N,d₅ incorporation experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Incorporation Efficiency (<97%) | - Insufficient number of cell doublings. - Presence of unlabeled L-Threonine in the dialyzed fetal bovine serum (dFBS). - Cellular synthesis of L-Threonine (not applicable for most mammalian cells). - Rapid catabolism of L-Threonine. | - Increase the number of cell passages in the "heavy" medium to at least 5-6 doublings.[2] - Ensure the use of high-quality, extensively dialyzed FBS to minimize the concentration of unlabeled amino acids. - Verify the L-Threonine auxotrophy of your cell line. - If catabolism is suspected, consider increasing the concentration of labeled L-Threonine in the medium, but monitor for any cytotoxic effects. |
| Reduced Cell Viability or Altered Morphology | - Cytotoxicity due to high concentrations of labeled L-Threonine. - Impurities in the stable isotope-labeled amino acid. - Stress from the specialized SILAC medium or dialyzed serum. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of L-Threonine-¹³C₄,¹⁵N,d₅ for your cell line. - Use high-purity, cell culture-tested labeled amino acids from a reputable supplier. - Allow the cells to adapt to the SILAC medium and dialyzed serum over a few passages before starting the labeling experiment. |
| Inconsistent Quantification Ratios | - Inaccurate protein concentration measurement before mixing "light" and "heavy" cell lysates. - Incomplete cell lysis. - Variable sample loss during processing. | - Use a reliable protein quantification assay (e.g., BCA assay) and ensure accurate measurement before mixing the lysates in a 1:1 ratio. - Optimize the cell lysis protocol to ensure complete protein extraction. - Mix the "light" and "heavy" cell populations before cell lysis to minimize downstream handling errors.[4] |
| Metabolic Conversion of L-Threonine | - L-Threonine can be catabolized into other molecules, such as glycine (B1666218) and acetyl-CoA, through the action of enzymes like threonine dehydrogenase.[5][6] This can potentially lead to the labeled isotopes appearing in other amino acids, although this is less common than arginine-to-proline conversion. | - While less of a known issue than with arginine, be aware of threonine's metabolic pathways.[5] If unexpected labeled amino acids are detected, further investigation into the specific metabolic activities of your cell line may be necessary. |
Experimental Protocols
Protocol 1: Determination of Optimal L-Threonine-¹³C₄,¹⁵N,d₅ Concentration for Cell Viability
Objective: To determine the highest concentration of L-Threonine-¹³C₄,¹⁵N,d₅ that does not negatively impact cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
SILAC-grade medium deficient in L-Threonine
-
L-Threonine-¹³C₄,¹⁵N,d₅
-
Dialyzed Fetal Bovine Serum (dFBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or ATP-based assay)
-
Plate reader
Procedure:
-
Prepare a range of "heavy" SILAC media with increasing concentrations of L-Threonine-¹³C₄,¹⁵N,d₅ (e.g., 0.5x, 1x, 2x, 4x, 8x the standard concentration in your usual medium).
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Replace the standard medium with the prepared range of "heavy" SILAC media. Include a control with standard "light" medium.
-
Culture the cells for a period equivalent to at least three cell doublings.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the results to identify the optimal concentration of L-Threonine-¹³C₄,¹⁵N,d₅ that maintains high cell viability.
Protocol 2: L-Threonine-¹³C₄,¹⁵N,d₅ Labeling and Sample Preparation for Mass Spectrometry
Objective: To label cells with L-Threonine-¹³C₄,¹⁵N,d₅ and prepare samples for quantitative proteomic analysis.
Materials:
-
Mammalian cell line
-
"Light" SILAC medium (standard medium)
-
"Heavy" SILAC medium (L-Threonine-deficient medium supplemented with L-Threonine-¹³C₄,¹⁵N,d₅ at the optimized concentration)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Adaptation Phase: Culture two separate populations of your cells, one in "light" medium and one in "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[2]
-
Experimental Phase: Apply your experimental treatment to the "heavy" labeled cells and the corresponding control treatment to the "light" labeled cells.
-
Harvesting and Mixing:
-
Wash both cell populations with ice-cold PBS.
-
Harvest the cells (e.g., by scraping or trypsinization).
-
Count the cells from each population and mix them in a 1:1 ratio.
-
-
Cell Lysis:
-
Pellet the mixed cells by centrifugation.
-
Lyse the cell pellet in an appropriate volume of lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the proteins with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer.
-
Visualizations
L-Threonine SILAC Experimental Workflow
Caption: A schematic of the SILAC experimental workflow using L-Threonine.
L-Threonine and the mTOR Signaling Pathway
Caption: L-Threonine activates the mTORC1 signaling pathway to promote protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Common issues with L-Threonine-13C4,15N,d5 labeling efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stable isotope labeling experiments with L-Threonine-13C4,15N,d5.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended labeling efficiency for accurate quantification?
For reliable quantitative analysis in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a labeling efficiency of at least 97% is recommended.[1] This ensures that the vast majority of the target amino acid in the cellular proteome is the heavy-labeled version, minimizing ratio compression and improving the accuracy of quantification.
Q2: How many cell doublings are required to achieve sufficient labeling?
Typically, a minimum of five to six cell doublings in the SILAC medium is necessary to achieve over 97% incorporation of the heavy-labeled amino acid.[1][2] However, this can vary depending on the cell line's growth rate and protein turnover. For slowly dividing or primary cells, achieving complete labeling can be challenging.
Q3: Can this compound be metabolically converted to other amino acids?
Yes, L-Threonine can be catabolized in mammalian cells. The primary pathway involves the enzyme threonine dehydrogenase, which converts threonine into 2-amino-3-oxobutyrate. This intermediate is then cleaved by 2-amino-3-oxobutyrate-CoA ligase to yield acetyl-CoA and glycine (B1666218) .[3][4] This conversion to glycine is a potential source of inaccurate quantification if a significant portion of the labeled threonine is diverted down this pathway.
Q4: Why is it crucial to use dialyzed fetal bovine serum (dFBS) in SILAC media?
Standard fetal bovine serum (FBS) contains endogenous "light" amino acids, including L-Threonine. If non-dialyzed FBS is used, these light amino acids will compete with the heavy-labeled this compound for incorporation into newly synthesized proteins.[2][5] This competition will prevent the cells from achieving complete labeling, leading to inaccurate quantification. Dialysis removes these small molecules, ensuring that the labeled amino acid is the only available source.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound labeling experiments.
Issue 1: Low Labeling Efficiency (<97%)
Symptoms:
-
Mass spectrometry (MS) analysis of a pilot labeling experiment shows a significant peak for the light version of threonine-containing peptides.
-
Protein ratios in the final experiment are compressed towards 1:1, underrepresenting the true biological change.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium. For slower-growing cell lines, extend the culture period. It is crucial to perform a pilot study to determine the optimal labeling time for your specific cell line.[2] |
| Contamination with Light L-Threonine | Always use high-quality, dialyzed fetal bovine serum (dFBS) to prepare your SILAC medium.[2][5] Double-check that your base medium is indeed deficient in L-Threonine. |
| Poor Cell Health | Monitor cell viability and morphology throughout the labeling process. Slower growth or signs of cellular stress can negatively impact protein synthesis and, consequently, labeling efficiency. Ensure optimal culture conditions are maintained. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism, including amino acid utilization.[6] Regularly test your cell cultures for mycoplasma contamination, as this can be a hidden source of variability and poor labeling. |
Issue 2: Inaccurate Quantification of Glycine-Containing Peptides
Symptoms:
-
You observe unexpected heavy-labeled glycine in your MS data.
-
Quantification of proteins with a high glycine content is inconsistent or appears unreliable.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Metabolic Conversion of L-Threonine to Glycine | L-Threonine can be a metabolic precursor to glycine.[3][4] This means that the heavy isotopes from your this compound can be transferred to newly synthesized glycine. When analyzing your data, be aware of this potential conversion. If glycine quantification is critical to your experiment, consider this metabolic pathway when interpreting your results. In your data analysis, you may need to account for this conversion, similar to how arginine-to-proline conversion is handled. |
Experimental Protocols
Protocol: Verifying this compound Labeling Efficiency
This protocol outlines the steps to confirm that your cells have reached the desired level of isotopic enrichment before proceeding with your main experiment.
1. Cell Culture and Labeling:
- Culture a small population of your cells in "heavy" SILAC medium containing this compound for at least five cell doublings.[1][7]
- Maintain a parallel culture in "light" medium containing unlabeled L-Threonine as a control.
2. Cell Harvest and Lysis:
- Harvest a representative sample of the "heavy" labeled cells.
- Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer).
3. Protein Digestion:
- Quantify the protein concentration of your cell lysate using a standard method (e.g., BCA assay).
- Take 20-50 µg of protein and perform an in-solution or in-gel tryptic digest.
4. LC-MS/MS Analysis:
- Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
5. Data Analysis:
- Search the MS data against a relevant protein database using software such as MaxQuant or Proteome Discoverer.
- Specify the heavy labels for threonine as variable modifications.
- Calculate the labeling efficiency by determining the ratio of heavy to light peptide pairs for a set of identified peptides. The efficiency is calculated as: % Efficiency = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100
- An average efficiency of >97% across multiple peptides indicates successful labeling.[1]
Visualizations
Caption: Major metabolic pathways of L-Threonine in mammalian cells.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catabolism of threonine in mammals by coupling of L-threonine 3-dehydrogenase with 2-amino-3-oxobutyrate-CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Troubleshooting low signal in L-Threonine-13C4,15N,d5 mass spec analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of L-Threonine-13C4,15N,d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform if I'm experiencing low or no signal for my this compound internal standard?
When faced with a weak or absent signal for your internal standard, a systematic approach is key. Start with the most straightforward potential issues:
-
Verify Internal Standard Addition: Confirm that the this compound internal standard was correctly added to all relevant samples, calibrators, and quality controls. Pipetting errors or automated liquid handler malfunctions can lead to its omission.
-
Check Solution Integrity: Ensure the correct internal standard working solution was used and that it has not expired or degraded. L-Threonine stable isotope solutions should be stored under appropriate conditions, typically at 4°C for short-term storage and -20°C or -80°C for long-term storage, sealed and protected from moisture and light.
-
Assess Overall LC-MS System Performance: A generalized loss of sensitivity will affect all analytes, not just the internal standard.[1] Inject a system suitability test (SST) sample containing a known concentration of the internal standard to verify the instrument's performance.
-
Review Mass Spectrometer Method Parameters: Double-check the mass transition (MRM/SRM) settings for this compound in your acquisition method to ensure they are correct.
Q2: My overall system sensitivity seems fine, but the this compound signal is still low. What should I investigate next?
If the issue appears specific to the L-Threonine internal standard, consider the following factors:
-
Sample Concentration: Ensure your sample is appropriately concentrated. A sample that is too dilute may result in a signal that is below the instrument's detection limit. Conversely, an overly concentrated sample can lead to ion suppression.[2]
-
Ionization Efficiency: The choice of ionization technique and its parameters significantly impact signal intensity. For amino acids like L-Threonine, Electrospray Ionization (ESI) is common. Optimizing ESI source parameters is crucial.[2]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, a phenomenon known as ion suppression.[3] This is a significant issue in ESI-MS and can drastically reduce the signal intensity of your analyte.
Q3: What is ion suppression and how can I determine if it's affecting my this compound signal?
Ion suppression is a matrix effect where co-eluting substances from the sample matrix inhibit the ionization of the target analyte, leading to a decreased signal.[3][4] A common method to investigate ion suppression is a post-column infusion experiment. This involves infusing a constant flow of your this compound standard into the mass spectrometer while injecting a blank matrix sample onto the LC column. A drop in the stable baseline signal of the internal standard at the retention time of interfering components indicates ion suppression.
Q4: How can I mitigate ion suppression?
Several strategies can be employed to reduce or eliminate ion suppression:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]
-
Optimize Chromatography: Adjusting the chromatographic method to separate the this compound from the co-eluting matrix components can be very effective.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[3]
-
Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects, as it will be similarly affected by suppression as the analyte. However, if the signal of the internal standard itself is too low, the other mitigation strategies should be considered.
Q5: Could a contaminated ion source be the cause of my low signal, and how often should it be cleaned?
Yes, a contaminated ion source is a common reason for declining signal intensity.[6] The accumulation of non-volatile salts and other residues can interfere with the ionization process. The frequency of cleaning depends on the sample throughput and the cleanliness of the samples being analyzed. It is good practice to perform regular cleaning as part of routine instrument maintenance.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low signal intensity for this compound.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Quantitative Data
Table 1: Recommended Starting ESI Parameters for L-Threonine Analysis
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Capillary Voltage (V) | 3000 - 4000 | 2500 - 3500 | Optimizes the electric field for efficient ion formation. |
| Nebulizer Pressure (psi) | 30 - 50 | 30 - 50 | Aids in the formation of a fine spray for better desolvation. |
| Drying Gas Flow (L/min) | 8 - 12 | 8 - 12 | Facilitates solvent evaporation from the ESI droplets. |
| Drying Gas Temperature (°C) | 250 - 350 | 250 - 350 | Enhances desolvation, but excessive heat can cause analyte degradation. |
| Mobile Phase Additive | 0.1% Formic Acid | 0.1% Ammonium Hydroxide | Promotes protonation in positive mode and deprotonation in negative mode. |
Note: These are general starting points. Optimal conditions may vary depending on the specific instrument and sample matrix.
Experimental Protocols
Protocol 1: General Ion Source Cleaning
A contaminated ion source is a frequent cause of reduced signal intensity.[6] Regular cleaning is vital for maintaining optimal performance.
Materials:
-
Personal Protective Equipment (PPE): gloves, safety glasses
-
Lint-free swabs
-
LC/MS grade solvents (e.g., methanol, isopropanol, water)
-
Abrasive slurry (if recommended by the manufacturer)
-
Nitrogen gas line
Procedure:
-
Safety First: Wear appropriate PPE.
-
Vent the Instrument: Follow the manufacturer's instructions to safely vent the mass spectrometer.
-
Remove the Ion Source: Carefully detach the ion source housing from the instrument.
-
Disassemble Components: Disassemble the user-serviceable components of the ion source, such as the spray shield, capillary, and sample cone. Take note of the order and orientation of each part.
-
Cleaning:
-
Wipe down the components with lint-free swabs moistened with appropriate LC/MS grade solvents.
-
For stubborn residues, sonication in a suitable solvent may be effective.
-
If permitted by the manufacturer, a fine abrasive slurry can be used to remove baked-on contaminants.[7]
-
-
Rinse and Dry: Thoroughly rinse all cleaned parts with a high-purity solvent and dry them completely with a stream of nitrogen gas.
-
Reassemble and Reinstall: Carefully reassemble the ion source and reinstall it in the mass spectrometer.
-
Pump Down and Check Performance: Pump down the system and perform a system suitability test to confirm that performance has been restored.
Disclaimer: Always consult your specific instrument manual for detailed cleaning instructions and compatible cleaning agents.
Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
This protocol helps to identify if ion suppression from the sample matrix is the cause of low signal intensity.
Materials:
-
Syringe pump
-
Standard solution of this compound at a concentration that provides a stable, mid-range signal.
-
Blank matrix sample (e.g., plasma or tissue extract without the analyte)
-
T-piece and necessary fittings
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases used for your sample analysis.
-
Configure the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the this compound standard solution.
-
Connect the outlet of the LC column and the outlet of the syringe pump to a T-piece.
-
Connect the outlet of the T-piece to the ion source of the mass spectrometer.
-
-
Establish a Stable Baseline:
-
Begin the infusion of the standard solution and acquire data on the mass spectrometer in the appropriate mode (e.g., MRM or full scan) for the internal standard.
-
A stable baseline signal should be observed.
-
-
Inject Blank Matrix:
-
Once a stable baseline is achieved, inject the blank matrix sample onto the LC column and start the chromatographic gradient.
-
-
Data Analysis:
-
Monitor the signal of the infused this compound standard throughout the chromatographic run.
-
A significant drop in the baseline signal at any point during the chromatogram indicates ion suppression caused by co-eluting matrix components.
-
Signaling Pathway and Logical Relationship Diagrams
References
L-Threonine-¹³C₄,¹⁵N,d₅ Technical Support Center
This technical support center provides guidance on the stability and storage of L-Threonine-¹³C₄,¹⁵N,d₅ for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for L-Threonine-¹³C₄,¹⁵N,d₅?
A1: Proper storage is crucial to maintain the integrity of L-Threonine-¹³C₄,¹⁵N,d₅. The recommended conditions vary depending on whether the product is in solid form or dissolved in a solvent.
Q2: How long can I store L-Threonine-¹³C₄,¹⁵N,d₅?
A2: The shelf life of L-Threonine-¹³C₄,¹⁵N,d₅ is dependent on the storage conditions. Adherence to the recommended temperature and protection from environmental factors will help ensure its stability over time.
Q3: Should I be concerned about the stability of the isotopic labels?
A3: Stable isotopes, by their nature, are not radioactive and do not decay. Therefore, the ¹³C, ¹⁵N, and deuterium (B1214612) (d₅) labels on the L-Threonine molecule are stable and not a source of degradation. The stability of the compound is determined by the chemical integrity of the amino acid molecule itself.
Q4: Can I store solutions of L-Threonine-¹³C₄,¹⁵N,d₅ at room temperature?
A4: It is not recommended to store solutions of L-Threonine-¹³C₄,¹⁵N,d₅ at room temperature for extended periods. As with most amino acid solutions, storage at room temperature can increase the risk of microbial contamination and chemical degradation. For short-term use during an experiment, keeping the solution on ice is advisable.
Troubleshooting Guide
Issue 1: I observe unexpected peaks in my analytical chromatogram when analyzing my L-Threonine-¹³C₄,¹⁵N,d₅ sample.
-
Possible Cause 1: Degradation. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Review the storage conditions and handling procedures. Ensure the compound has been stored at the recommended temperature and protected from light and moisture. Prepare a fresh solution from a new vial of the solid compound and re-analyze.
-
-
Possible Cause 2: Contamination. The sample may have been contaminated during preparation.
-
Solution: Use sterile, high-purity solvents and new, clean labware for solution preparation. Filter the solution using a 0.22 µm filter before analysis.
-
Issue 2: My experimental results show low incorporation of L-Threonine-¹³C₄,¹⁵N,d₅ into my protein of interest in cell culture.
-
Possible Cause 1: Degradation of the amino acid in the culture medium. L-Threonine can be degraded by enzymes present in cell culture media or secreted by cells.
-
Solution: Prepare fresh cell culture medium containing L-Threonine-¹³C₄,¹⁵N,d₅ immediately before use. Minimize the time the medium is stored before being added to the cells. Consider performing a time-course experiment to determine the stability of the labeled amino acid in your specific cell culture conditions.
-
-
Possible Cause 2: Incorrect concentration. There may have been an error in calculating the concentration of the stock solution or the final working concentration in the medium.
-
Solution: Double-check all calculations and ensure accurate weighing of the solid compound and dilution volumes. If possible, verify the concentration of the stock solution using an appropriate analytical method.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions for L-Threonine-¹³C₄,¹⁵N,d₅. Please note that specific storage recommendations may vary slightly between suppliers, and it is always best to consult the product's certificate of analysis.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| In Solvent | -80°C | Up to 6 months | Use a high-purity, sterile solvent. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions. |
Experimental Protocols
Protocol: Assessment of L-Threonine-¹³C₄,¹⁵N,d₅ Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of L-Threonine-¹³C₄,¹⁵N,d₅. This method should be validated for your specific application.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of L-Threonine-¹³C₄,¹⁵N,d₅ powder.
-
Dissolve in a suitable high-purity solvent (e.g., water or a buffer appropriate for your analytical method) to a known concentration (e.g., 1 mg/mL).
-
Filter the stock solution through a 0.22 µm syringe filter into a clean vial.
-
-
Forced Degradation Study (Stress Testing):
-
Acidic Conditions: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Conditions: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Conditions: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp).
-
For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
-
HPLC Analysis:
-
Use an HPLC system equipped with a suitable detector (e.g., UV or Mass Spectrometer).
-
Employ a column appropriate for amino acid analysis (e.g., a C18 column).
-
Develop a mobile phase gradient to achieve good separation of the parent compound from any potential degradation products.
-
Inject the stressed samples and a control sample (time point 0) into the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of L-Threonine-¹³C₄,¹⁵N,d₅ remaining at each time point under each stress condition.
-
Identify and quantify any significant degradation products.
-
Visualizations
Caption: Workflow for conducting a forced degradation study.
Navigating Isotopic Labeling: A Technical Guide to Optimizing L-Threonine-13C4,15N,d5 Concentration
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing the use of L-Threonine-13C4,15N,d5 in metabolic labeling and as an internal standard.
This technical support center provides detailed frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments. From calculating the optimal concentration for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to its use as an internal standard in mass spectrometry, this guide offers practical advice and step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is a stable isotope-labeled version of the essential amino acid L-Threonine. Its primary applications include:
-
Metabolic Labeling (SILAC): It is used to metabolically label proteins in cell culture for quantitative proteomics. In SILAC, cells are grown in a medium where the natural "light" L-Threonine is replaced with the "heavy" this compound.[1][2][3][4][5] This allows for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry.
-
Metabolic Flux Analysis (MFA): It serves as a tracer to study the flow of metabolites through biochemical pathways.[6]
-
Internal Standard: It is used as an internal standard for the accurate quantification of natural L-Threonine in biological samples by mass spectrometry and NMR.[7]
Q2: How do I determine the starting concentration of this compound for my SILAC experiment?
A2: The recommended starting point is to match the concentration of L-Threonine in your standard cell culture medium. Different media formulations contain varying amounts of amino acids. Below is a table summarizing the L-Threonine concentrations in several common media.
Data Presentation: L-Threonine Concentration in Common Cell Culture Media
| Media Formulation | L-Threonine Concentration (mg/L) | L-Threonine Concentration (mM) |
| DMEM | 95.2 | 0.8 |
| DMEM/F-12 | 53.45 | 0.45 |
| RPMI-1640 | 20.0 | 0.17 |
| McCoy's 5A | 18.0 | 0.15 |
| MEM | 48.0 | 0.4 |
Note: These are standard concentrations and can vary slightly between manufacturers. Always refer to the formulation of your specific medium.
Q3: Is it possible for this compound to be toxic to my cells?
A3: While L-Threonine is an essential amino acid, excessively high concentrations can potentially impact cell proliferation and viability.[8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration that ensures complete labeling without inducing cellular stress. This is a key part of the experimental protocol outlined below.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for SILAC
This protocol outlines a systematic approach to identify the ideal concentration of heavy L-Threonine that maximizes incorporation into the proteome while minimizing any negative effects on cell health.
Objective: To determine the lowest concentration of this compound that achieves >97% incorporation without affecting cell growth and viability.
Materials:
-
Your cell line of interest
-
L-Threonine-free cell culture medium (e.g., custom formulation or commercially available SILAC medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
"Light" L-Threonine
-
Cell counting solution (e.g., Trypan Blue)
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
-
LC-MS/MS system for proteomic analysis
Methodology:
-
Adaptation to SILAC Medium:
-
Culture your cells for at least two passages in the L-Threonine-free medium supplemented with dFBS and a concentration of "light" L-Threonine identical to your standard medium. This ensures the cells adapt to the new medium formulation.
-
-
Concentration Titration Setup:
-
Prepare a series of SILAC media by supplementing the L-Threonine-free medium with varying concentrations of this compound. It is recommended to test a range around the standard concentration (e.g., 0.5x, 1x, 2x, and 5x the concentration in your normal medium).
-
As a control, maintain a culture in the "light" medium.
-
-
Cell Growth and Viability Assessment:
-
Seed cells at the same density in each of the prepared media.
-
Monitor cell growth over several passages (at least 5-6 cell doublings are required for complete labeling).[10]
-
At each passage, perform a cell count and assess viability using a method like the Trypan Blue exclusion assay.
-
Plot the growth curves for each concentration. The optimal concentration should not significantly inhibit cell proliferation compared to the "light" control.
-
-
Assessment of Labeling Efficiency:
-
After at least five cell doublings, harvest a small aliquot of cells from each "heavy" condition.
-
Lyse the cells, extract the proteins, and perform a protein digestion (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Determine the incorporation efficiency by calculating the ratio of the intensity of the heavy-labeled peptides to the sum of the intensities of both heavy and light peptides. The target incorporation rate should be >97%.[11]
-
-
Data Analysis and Optimal Concentration Selection:
-
Based on the cell growth, viability, and labeling efficiency data, select the lowest concentration of this compound that provides >97% incorporation without negatively impacting cellular health.
-
Mandatory Visualization
Caption: Workflow for optimizing heavy L-Threonine concentration.
Troubleshooting Guides
Issue 1: Incomplete Labeling (<97% Incorporation)
| Potential Cause | Troubleshooting Step |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the heavy medium. For slow-growing cells, more time may be required.[10] |
| Contamination with Light Amino Acids | Use high-quality, dialyzed FBS to minimize the introduction of light L-Threonine.[12] Ensure all media components are free of contaminating amino acids.[6] |
| Incorrect Media Formulation | Double-check the formulation of your SILAC medium to ensure it completely lacks the light version of the amino acid you are labeling with.[6] |
| Suboptimal Heavy Amino Acid Concentration | The concentration of the heavy amino acid may be too low for optimal uptake and incorporation. Re-evaluate with a higher concentration as per the optimization protocol. |
Issue 2: Reduced Cell Viability or Growth Rate in Heavy Medium
| Potential Cause | Troubleshooting Step |
| Toxicity from High Concentration | The concentration of heavy L-Threonine may be too high. Test lower concentrations as outlined in the optimization protocol.[8] |
| Stress from Media Formulation | Ensure the basal medium and dialyzed FBS are of high quality and suitable for your cell line. Some cell lines are more sensitive to changes in media composition. |
| Amino Acid Imbalance | Drastically changing the concentration of one amino acid can sometimes affect the uptake of others. Start with a concentration that matches the original medium. |
Mandatory Visualization
Caption: Troubleshooting incomplete SILAC labeling.
References
- 1. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 11320 - DMEM/F-12 | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism [mdpi.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Impact of L-Threonine-13C4,15N,d5 on cell viability and growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving L-Threonine-¹³C₄,¹⁵N,d₅. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: Will the use of L-Threonine-¹³C₄,¹⁵N,d₅ in my cell culture medium affect cell viability or growth rates compared to standard L-Threonine?
A1: L-Threonine-¹³C₄,¹⁵N,d₅ is designed to be a biologically equivalent substitute for unlabeled L-Threonine for use in stable isotope labeling studies. The heavy isotopes are non-radioactive and are not expected to have a significant impact on cell viability, morphology, or proliferation rates.[1] The core principle of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) relies on the assumption that the labeled amino acids behave identically to their unlabeled counterparts in cellular processes.[2] However, it is always good practice to perform initial validation experiments with your specific cell line to confirm that no unexpected effects are observed.
Q2: What is the recommended concentration of L-Threonine-¹³C₄,¹⁵N,d₅ to use in my cell culture medium?
A2: The concentration of L-Threonine-¹³C₄,¹⁵N,d₅ should be the same as the concentration of L-Threonine in your base medium. For example, in DMEM/F-12 medium, the concentration of L-Threonine is typically around 53.45 mg/L (0.45 mM).[3] It is crucial to use a medium that is deficient in L-Threonine and then supplement it with the labeled amino acid. Using dialyzed fetal bovine serum (dFBS) is also recommended to minimize the presence of unlabeled L-Threonine.[2]
Q3: How many cell passages are required to achieve complete labeling with L-Threonine-¹³C₄,¹⁵N,d₅?
A3: For complete incorporation of the labeled amino acid into the cellular proteome, it is generally recommended to culture the cells for at least five to six doublings in the medium containing L-Threonine-¹³C₄,¹⁵N,d₅.[1] This ensures that the existing unlabeled proteins are diluted out through cell division and protein turnover, leading to a labeling efficiency of over 95%.
Q4: Can L-Threonine-¹³C₄,¹⁵N,d₅ be metabolized by cells, and will this affect my experimental results?
A4: Yes, L-Threonine-¹³C₄,¹⁵N,d₅ will be metabolized by cells through the same pathways as unlabeled L-Threonine. The main degradation pathway for threonine involves the enzyme threonine dehydrogenase, which converts it to 2-amino-3-ketobutyrate. This can then be further metabolized to glycine (B1666218) and acetyl-CoA.[4][5] The isotopic labels will be carried through these metabolic pathways. This is an important consideration for metabolic flux analysis studies, where the labeled atoms can be traced into other metabolites.
Troubleshooting Guides
Issue 1: Decreased cell viability or slower growth after switching to L-Threonine-¹³C₄,¹⁵N,d₅ containing medium.
-
Possible Cause: Impurity in the labeled amino acid or incorrect final concentration in the medium.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the L-Threonine-¹³C₄,¹⁵N,d₅ is of high purity (>98%).
-
Confirm Concentration: Double-check the calculations for the amount of labeled threonine added to the medium. An incorrect concentration of an essential amino acid can negatively impact cell health.
-
Adaptation Period: Some cell lines may require a brief adaptation period to the new medium. Monitor the cells over a few passages to see if they recover their normal growth rate.
-
Control Experiment: Culture cells in parallel with medium supplemented with unlabeled L-Threonine at the same concentration to confirm that the issue is specific to the labeled medium.
-
Issue 2: Incomplete labeling of proteins after the recommended number of passages.
-
Possible Cause: Presence of unlabeled L-Threonine in the medium.
-
Troubleshooting Steps:
-
Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains amino acids, including L-Threonine. Switch to dialyzed FBS (dFBS) to minimize the concentration of unlabeled amino acids.[2]
-
Check Base Medium: Ensure that the base medium used is indeed deficient in L-Threonine.
-
Increase Passage Number: For slowly dividing cells or proteins with a low turnover rate, additional passages may be necessary to achieve complete labeling.
-
Verify Incorporation: Perform a small-scale experiment and use mass spectrometry to verify the incorporation efficiency of L-Threonine-¹³C₄,¹⁵N,d₅.[6]
-
Data Presentation
Table 1: Hypothetical Comparison of Cell Viability and Growth Parameters
| Parameter | Control (Unlabeled L-Threonine) | Experimental (L-Threonine-¹³C₄,¹⁵N,d₅) |
| Cell Viability (%) | 96 ± 2 | 95 ± 3 |
| Population Doubling Time (hours) | 24.5 ± 1.5 | 25.0 ± 1.8 |
| ATP Levels (RLU) | 1.2 x 10⁶ ± 0.1 x 10⁶ | 1.18 x 10⁶ ± 0.12 x 10⁶ |
| Apoptosis Rate (%) | 3.5 ± 0.5 | 3.8 ± 0.6 |
This table presents hypothetical data and is intended for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Tetrazolium-Based Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in their respective media (with unlabeled or labeled L-Threonine).
-
Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Addition of Reagent: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
Protocol 2: Determination of Cell Growth Rate
-
Cell Seeding: Seed an equal number of cells (e.g., 1 x 10⁵ cells) in multiple culture dishes for each condition (unlabeled and labeled L-Threonine).
-
Cell Counting: At regular intervals (e.g., every 24 hours) for a period of 4-5 days, harvest the cells from one dish for each condition using trypsin.
-
Viable Cell Count: Use a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue) to determine the number of viable cells.
-
Growth Curve: Plot the number of viable cells versus time to generate a growth curve for each condition.
-
Doubling Time Calculation: Calculate the population doubling time from the logarithmic growth phase of the curve.
Mandatory Visualizations
Caption: Major metabolic pathway of L-Threonine degradation in mammalian cells.
Caption: Experimental workflow for assessing the impact of labeled L-Threonine.
References
- 1. grokipedia.com [grokipedia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 11320 - DMEM/F-12 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Threonine | Rupa Health [rupahealth.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell viability assays | Abcam [abcam.com]
Technical Support Center: L-Threonine-¹³C₄,¹⁵N,d₅ Tracer Experiments
This guide provides researchers, scientists, and drug development professionals with technical support for data analysis workflows involving L-Threonine-¹³C₄,¹⁵N,d₅ tracer experiments. It includes troubleshooting advice and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of L-Threonine-¹³C₄,¹⁵N,d₅ as a tracer?
A1: L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled amino acid used primarily in metabolic flux analysis (MFA) and metabolomics.[1][2] Its main applications include:
-
Tracing the catabolism of threonine through its major degradation pathways.
-
Quantifying the contribution of threonine to the synthesis of other metabolites, such as glycine (B1666218) and acetyl-CoA.[3]
-
Investigating the impact of threonine metabolism on central carbon metabolism, including the tricarboxylic acid (TCA) cycle.[3]
-
Serving as an internal standard for the quantification of unlabeled threonine in biological samples by mass spectrometry.[1]
Q2: Which metabolic pathways can be traced using L-Threonine-¹³C₄,¹⁵N,d₅?
A2: The primary pathway traced is the degradation of threonine via threonine dehydrogenase. In this pathway, threonine is converted to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA . The labeled atoms from threonine can then be tracked into downstream pathways:
-
The ¹³C-labeled acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle , leading to labeled citrate, succinate, malate, and other intermediates.[3]
-
The ¹³C and ¹⁵N-labeled glycine can participate in one-carbon metabolism.
// Nodes thr [label="L-Threonine-\n¹³C₄,¹⁵N,d₅", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akb [label="2-Amino-3-ketobutyrate\n(¹³C₄,¹⁵N labeled)", fillcolor="#FBBC05", fontcolor="#202124"]; gly [label="Glycine\n(¹³C₂,¹⁵N labeled)", fillcolor="#34A853", fontcolor="#FFFFFF"]; accoa [label="Acetyl-CoA\n(¹³C₂ labeled)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tca [label="TCA Cycle", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; one_carbon [label="One-Carbon\nMetabolism", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges thr -> akb [label="Threonine\nDehydrogenase"]; akb -> gly; akb -> accoa; accoa -> tca; gly -> one_carbon; } caption="Metabolic fate of L-Threonine-¹³C₄,¹⁵N,d₅ tracer."
Q3: What is the purpose of having ¹³C, ¹⁵N, and deuterium (B1214612) (d5) labels in the same molecule?
A3: The multiple labels serve distinct purposes. The ¹³C and ¹⁵N isotopes are used to trace the backbone of the threonine molecule as it is metabolized. The deuterium labels, while also traceable, are often included to create a significant mass shift from the unlabeled counterpart, making it an excellent internal standard for quantification, as it is unlikely to co-elute with any naturally occurring isotopologues.
Q4: How do I correct for natural isotope abundance in my mass spectrometry data?
A4: Correcting for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C) is a critical step in data analysis.[4][5] This correction is necessary to distinguish between heavy isotopes originating from your tracer and those that occur naturally. It is highly recommended to use specialized software for this purpose. Commonly used tools include:
These programs typically require the chemical formula of the metabolite and the measured mass isotopomer distribution to calculate the corrected distribution that reflects only the tracer-derived labeling.[6][7]
Troubleshooting Guide
This section addresses common issues encountered during the data analysis workflow.
Issue 1: Low or no enrichment of downstream metabolites (e.g., TCA cycle intermediates).
| Possible Cause | Troubleshooting Step |
| Insufficient Labeling Time | The time allowed for the tracer to incorporate into the metabolic pathway may be too short to reach an isotopic steady state. Perform a time-course experiment to determine the optimal labeling duration for your metabolites of interest. Glycolytic intermediates may reach a steady state in minutes, while TCA cycle intermediates can take hours. |
| Dilution from Unlabeled Sources | The experimental medium may contain unlabeled threonine or other carbon sources (e.g., from non-dialyzed serum) that compete with the ¹³C₄,¹⁵N,d₅ tracer. Use a defined, threonine-free medium and supplement it with the labeled threonine. Ensure other carbon sources are also well-defined. |
| Low Threonine Dehydrogenase Activity | The cell type you are using may have low expression or activity of threonine dehydrogenase, the key enzyme in the degradation pathway.[3] Confirm the expression of this enzyme in your model system through literature search or experimental validation (e.g., western blot, qPCR). |
| Metabolic Quenching Issues | Continued enzymatic activity after sample collection can alter labeling patterns. Ensure rapid and effective quenching of metabolism. This is often achieved by flash-freezing samples in liquid nitrogen or using cold organic solvent mixtures. |
Issue 2: Unexpected Isotopologue Peaks in Mass Spectrometry Data.
| Possible Cause | Troubleshooting Step |
| Natural Isotope Abundance Not Corrected | The presence of naturally occurring ¹³C, ¹⁵N, and other heavy isotopes will result in M+1, M+2, etc., peaks even in unlabeled samples. This is the most common cause of unexpected isotopologues. Always correct your raw data for natural isotope abundance before interpretation.[4][5] |
| Metabolic Scrambling | The labeled atoms can be rearranged or transferred to other molecules through various metabolic reactions. For example, the ¹⁵N from threonine can be transferred to other amino acids. This is a biological phenomenon that needs to be considered in the metabolic model. |
| Impurity of the Isotopic Tracer | The L-Threonine-¹³C₄,¹⁵N,d₅ tracer may not be 100% pure and could contain a mixture of isotopologues. Analyze the tracer itself by mass spectrometry to determine its isotopic purity and use this information during the data correction process. |
| In-source Fragmentation or Adducts | The mass spectrometer itself can cause fragmentation of metabolites or the formation of adducts (e.g., with sodium), which can be misinterpreted as isotopologue peaks. Optimize your mass spectrometer settings, particularly the source parameters, to minimize these effects. |
Issue 3: High Variability Between Replicate Samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, or growth phase can significantly impact metabolism. Standardize your cell culture protocols meticulously. |
| Inconsistent Sample Handling | Differences in the timing or method of sample collection, quenching, or extraction can introduce significant variability. Ensure all samples are processed in a consistent and timely manner. |
| Analytical Instrument Instability | The performance of the LC-MS/MS system can drift over time. Run quality control (QC) samples (e.g., a pooled sample of all experimental samples) periodically throughout your analytical run to monitor for and correct any instrument drift. |
Experimental Protocols & Data Presentation
General Experimental Workflow
// Nodes culture [label="1. Cell Culture\n(in defined medium)", fillcolor="#F1F3F4", fontcolor="#202124"]; labeling [label="2. Isotope Labeling\n(add L-Threonine-¹³C₄,¹⁵N,d₅)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="3. Metabolic Quenching\n(e.g., liquid nitrogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="4. Metabolite Extraction\n(e.g., cold solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="5. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; process [label="6. Data Processing\n(peak integration)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; correct [label="7. Isotope Correction\n(natural abundance)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; mfa [label="8. Metabolic Flux Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges culture -> labeling; labeling -> quench; quench -> extract; extract -> lcms; lcms -> process; process -> correct; correct -> mfa; } caption="General workflow for L-Threonine tracer experiments."
Detailed Methodologies
-
Cell Culture and Labeling:
-
Culture cells in a defined, threonine-free medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum to minimize unlabeled amino acids.
-
At the start of the experiment, replace the medium with an identical medium containing L-Threonine-¹³C₄,¹⁵N,d₅ at a known concentration.
-
Incubate for a predetermined duration to allow for tracer incorporation.
-
-
Metabolic Quenching and Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt all enzymatic activity.
-
Extract metabolites by adding a cold solvent mixture (e.g., 80% methanol) to the frozen cells. Scrape the cells and collect the extract.
-
Centrifuge the extract at a high speed (e.g., >12,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-modified C18 column.
-
Mobile Phases: A typical mobile phase system would be A: water with 0.1% formic acid and B: acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Selected Reaction Monitoring (SRM) for targeted analysis of threonine and its downstream metabolites. Optimize the precursor and product ion transitions for both the labeled and unlabeled versions of each metabolite.[8][9]
-
Data Presentation: Expected Isotopologue Distribution
The following table summarizes the expected mass shifts for key metabolites in an L-Threonine-¹³C₄,¹⁵N tracer experiment. "M+n" refers to the mass isotopologue that is 'n' atomic mass units heavier than the monoisotopic mass (M+0).
| Metabolite | Precursor | Expected Mass Shift (M+n) | Labeled Atoms |
| L-Threonine | - | M+5 | 4 x ¹³C, 1 x ¹⁵N |
| Glycine | L-Threonine | M+3 | 2 x ¹³C, 1 x ¹⁵N |
| Acetyl-CoA | L-Threonine | M+2 | 2 x ¹³C |
| Citrate | Acetyl-CoA | M+2 | 2 x ¹³C |
| Succinate | Acetyl-CoA | M+2 | 2 x ¹³C |
| Malate | Acetyl-CoA | M+2 | 2 x ¹³C |
Note: This table assumes no metabolic scrambling and that the entire molecule of the precursor is incorporated. The actual observed distributions will need to be corrected for natural isotope abundance.
Quantitative Data Summary Example
This table provides a hypothetical example of quantitative results from a metabolic flux analysis experiment, showing the percentage contribution of threonine to the synthesis of downstream metabolites under two different conditions.
| Metabolite Pool | Condition A (%) | Condition B (%) |
| Glycine | 45.2 ± 3.1 | 60.7 ± 4.5 |
| Citrate (from Acetyl-CoA) | 18.9 ± 2.5 | 12.3 ± 1.9 |
| Total Acetyl-CoA | 22.5 ± 2.8 | 15.1 ± 2.2 |
Data are presented as mean ± standard deviation and represent the percentage of the metabolite pool synthesized from the L-Threonine tracer. This data is illustrative.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural isotope correction improves analysis of protein modification dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: L-Threonine-¹³C₄,¹⁵N,d₅ Metabolomics Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals with sample preparation for L-Threonine-¹³C₄,¹⁵N,d₅ metabolomics studies.
Frequently Asked Questions (FAQs)
Q1: What is L-Threonine-¹³C₄,¹⁵N,d₅ and why is it used in metabolomics?
A1: L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled version of the essential amino acid L-Threonine. It contains four ¹³C atoms, one ¹⁵N atom, and five deuterium (B1214612) (d) atoms. In metabolomics, it is primarily used as an internal standard for the accurate quantification of endogenous L-Threonine in various biological samples.[1][2] The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, such as ion suppression or enhancement, in mass spectrometry-based analyses.[3][4][5]
Q2: What are the key considerations when preparing samples with L-Threonine-¹³C₄,¹⁵N,d₅?
A2: Key considerations include:
-
Sample Type: The optimal extraction protocol will vary depending on the biological matrix (e.g., plasma, cells, tissue).
-
Quenching: For cellular and tissue samples, rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels post-collection.[6][7]
-
Extraction Efficiency: The chosen extraction solvent should efficiently extract L-Threonine from the sample matrix.
-
Minimizing Contamination: It is important to avoid contamination from external sources of amino acids or other interfering substances.
-
Preventing Degradation: Samples should be kept at low temperatures throughout the preparation process to minimize enzymatic degradation of metabolites.
Q3: Can I use L-Threonine-¹³C₄,¹⁵N,d₅ for both LC-MS and GC-MS analysis?
A3: Yes, L-Threonine-¹³C₄,¹⁵N,d₅ can be used as an internal standard for both LC-MS and GC-MS platforms.[2] However, for GC-MS analysis, derivatization is necessary to increase the volatility of the amino acid.[4][8]
Q4: How should I store the L-Threonine-¹³C₄,¹⁵N,d₅ stock solution?
A4: Stock solutions of L-Threonine-¹³C₄,¹⁵N,d₅ should be stored at -20°C or -80°C to ensure long-term stability.[2] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during sample preparation for L-Threonine-¹³C₄,¹⁵N,d₅ metabolomics.
Issue 1: Low or No Signal for L-Threonine-¹³C₄,¹⁵N,d₅
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and protocol for your specific sample type. For plasma, protein precipitation with methanol (B129727) or acetonitrile (B52724) is common. For tissues, homogenization is required. |
| Analyte Degradation | Ensure all sample preparation steps are performed on ice or at 4°C. Use fresh reagents and process samples quickly. |
| Poor Ionization in MS | Check the pH of your mobile phase for LC-MS. For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used. For GC-MS, ensure complete derivatization. |
| Instrumental Issues | Verify mass spectrometer settings, including the correct precursor and product ions for L-Threonine-¹³C₄,¹⁵N,d₅. Check for any blockages in the LC or GC system. |
Issue 2: High Signal Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize all sample collection, quenching, and extraction procedures. Ensure accurate and consistent pipetting of the internal standard. |
| Matrix Effects | While the internal standard corrects for matrix effects, significant sample-to-sample variation in the matrix can still lead to variability. Ensure consistent sample amounts are used. Consider additional sample cleanup steps like solid-phase extraction (SPE).[9] |
| Incomplete Protein Precipitation | Ensure the ratio of precipitation solvent to sample is sufficient for complete protein removal. Centrifuge at an adequate speed and for a sufficient duration to pellet all precipitated protein. |
Issue 3: Poor Peak Shape in Chromatography
| Possible Cause | Troubleshooting Steps |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase (LC-MS) | Adjust the mobile phase composition and pH. For reversed-phase chromatography, ensure proper ionic strength for good peak shape of polar compounds like amino acids.[10][11] |
| Poor Derivatization (GC-MS) | Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to ensure complete derivatization. Moisture can interfere with silylation reactions.[4] |
| System Dead Volume | Check all connections in your LC or GC system to minimize dead volume, which can cause peak broadening.[2] |
Issue 4: Inaccurate Quantification
| Possible Cause | Troubleshooting Steps |
| Incorrect Isotopic Enrichment Calculation | Use appropriate software and algorithms to calculate the isotopic enrichment from your mass spectrometry data. Several matrix-based approaches can be used.[12][13] |
| Presence of Interfering Isobaric Compounds | Ensure your chromatographic method provides sufficient resolution to separate L-Threonine from any isobaric interferences. |
| Formation of Adducts | In ESI-MS, adducts (e.g., sodium, potassium) can form and affect quantification. Optimize mobile phase additives and use high-purity solvents to minimize adduct formation.[14][15] |
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of amino acids in biological fluids. Note that specific values for L-Threonine-¹³C₄,¹⁵N,d₅ may vary depending on the sample matrix, instrumentation, and method used.
| Parameter | Plasma/Serum | Cell Culture | Tissue Homogenate | Reference |
| Intra-day Precision (%CV) | < 18% | Typically < 15% | Typically < 20% | [16] |
| Inter-day Precision (%CV) | < 18% | Typically < 15% | Typically < 20% | [16] |
| Recovery | 75-120% | Not always reported | Not always reported | [16] |
| Limit of Detection (LOD) | Analyte dependent | Analyte dependent | Analyte dependent | [16][17] |
| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent | Analyte dependent | [16][17] |
Experimental Protocols
Protocol 1: L-Threonine Extraction from Plasma
This protocol describes a common protein precipitation method for extracting amino acids from plasma.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Add Internal Standard: To 100 µL of plasma, add a known amount of L-Threonine-¹³C₄,¹⁵N,d₅ internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (or acetonitrile).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Dry Down: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute: Reconstitute the dried extract in a suitable solvent for your LC-MS or GC-MS analysis (e.g., 100 µL of the initial mobile phase for LC-MS).
Protocol 2: L-Threonine Extraction from Adherent Cell Culture
This protocol outlines a method for quenching metabolism and extracting metabolites from adherent cells.
-
Culture Cells: Grow cells to the desired confluency in a multi-well plate.
-
Quench Metabolism: Quickly aspirate the culture medium. Immediately wash the cells twice with ice-cold 0.9% NaCl solution.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Scrape Cells: Scrape the cells from the well surface into the methanol solution.
-
Transfer: Transfer the cell lysate to a microcentrifuge tube.
-
Vortex: Vortex for 1 minute at 4°C.
-
Centrifuge: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Transfer the supernatant containing the metabolites to a new tube.
-
Dry and Reconstitute: Proceed with the drying and reconstitution steps as described in Protocol 1.
Protocol 3: L-Threonine Extraction from Tissue
This protocol provides a general workflow for extracting amino acids from tissue samples.
-
Flash Freeze Tissue: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen to halt metabolic activity.
-
Weigh Tissue: Weigh the frozen tissue.
-
Homogenization: Add the frozen tissue to a tube containing ceramic beads and a suitable volume of ice-cold extraction solvent (e.g., 80% methanol containing the L-Threonine-¹³C₄,¹⁵N,d₅ internal standard). A common ratio is 1 mL of solvent per 50 mg of tissue.
-
Bead Beat: Homogenize the tissue using a bead beater until it is completely disrupted.
-
Centrifuge: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet tissue debris and proteins.
-
Collect Supernatant: Transfer the supernatant to a new tube.
-
Dry and Reconstitute: Proceed with the drying and reconstitution steps as described in Protocol 1.
Visualizations
Caption: Workflow for L-Threonine extraction from plasma.
Caption: Workflow for L-Threonine extraction from adherent cells.
Caption: A logical troubleshooting guide for L-Threonine analysis.
References
- 1. biotage.com [biotage.com]
- 2. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. ckisotopes.com [ckisotopes.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. sielc.com [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Simultaneous measurement of 13C- and 15N-isotopic enrichments of threonine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Determination of 27 bovine plasma amino acids and metabolites using zwitterionic-hydrophilic interaction liquid chromatography coupled with isotope dilution electrospray ionization triple quadrupole liquid chromatography-mass spectrometry and the effect of deproteinization timing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Validation of L-Threonine-¹³C₄,¹⁵N,d₅ as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Threonine-¹³C₄,¹⁵N,d₅ with other commonly used metabolic tracers. The objective is to offer a data-supported validation of its use in metabolic research, particularly for professionals in drug development. This document outlines key performance indicators, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in vitro and in vivo. By introducing molecules labeled with heavy, non-radioactive isotopes (such as ¹³C, ¹⁵N, and ²H), researchers can track the metabolic fate of these compounds through various biochemical reactions. L-Threonine, an essential amino acid, plays a critical role in protein synthesis, as well as in the metabolism of fats and the production of other key amino acids like glycine (B1666218) and serine.[1] The use of a multi-labeled tracer like L-Threonine-¹³C₄,¹⁵N,d₅ offers the potential for more detailed and robust metabolic analysis by simultaneously tracking the carbon, nitrogen, and hydrogen atoms of the molecule.
Comparison of Metabolic Tracers
The selection of an appropriate tracer is critical for the success of a metabolic study. The ideal tracer should be readily incorporated into the metabolic pathway of interest without causing significant isotopic effects that might alter the natural metabolism. The following table compares L-Threonine-¹³C₄,¹⁵N,d₅ with other commonly used amino acid tracers. While direct head-to-head quantitative comparison studies are limited, this table summarizes their key characteristics and primary applications based on available data and theoretical advantages.
| Tracer | Isotopic Labels | Key Features | Primary Applications | Potential Limitations |
| L-Threonine-¹³C₄,¹⁵N,d₅ | ¹³C, ¹⁵N, ²H (d) | Multi-isotope labeling allows for simultaneous tracking of carbon, nitrogen, and hydrogen backbones. Provides comprehensive data on metabolic fate. | Metabolic flux analysis (MFA), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, studies of protein and amino acid metabolism.[2] | Higher cost compared to single-labeled tracers. Potential for complex data analysis due to multiple labeled atoms. |
| L-Leucine-¹³C₆ | ¹³C | Uniformly labeled with ¹³C. Widely used for measuring protein synthesis rates. Leucine (B10760876) is an essential amino acid that is readily incorporated into proteins. | Measurement of muscle protein synthesis, studies of protein turnover.[3] | Provides information only on the carbon backbone metabolism. |
| L-Proline-¹⁵N | ¹⁵N | Labeled with ¹⁵N. Useful for studying protein synthesis, particularly in collagen-rich tissues where proline is abundant. | Studies of collagen synthesis, protein metabolism in specific tissues like skin.[3] | Limited to tracking the nitrogen component of the amino acid. |
| L-Glutamine-¹³C₅,¹⁵N₂ | ¹³C, ¹⁵N | Dual-labeled tracer for a key metabolite in central carbon and nitrogen metabolism. Glutamine is a major nutrient for many cell types. | Tracing central carbon and nitrogen metabolism, particularly in cancer cells. | Its central role can lead to rapid and complex labeling patterns, making data interpretation challenging. |
| Deuterated Water (²H₂O) | ²H (d) | A simple and cost-effective way to label multiple metabolites through the incorporation of deuterium. | Measurement of protein synthesis rates, studies of gluconeogenesis and lipogenesis.[4] | Can lead to widespread labeling, which may complicate the analysis of specific pathways. Potential for isotopic effects.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of stable isotope tracers.
Cell Culture and Isotope Labeling
This protocol is designed for in vitro studies using cultured cells.
-
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) deficient in L-Threonine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Threonine-¹³C₄,¹⁵N,d₅
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
-
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the L-Threonine-deficient base medium with L-Threonine-¹³C₄,¹⁵N,d₅ to the desired final concentration and dFBS.
-
Aspirate the standard culture medium from the cells and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course determined by the specific experimental goals (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the tracer into cellular metabolites.
-
Metabolite Extraction
This protocol is for the extraction of polar metabolites from cultured cells.
-
Materials:
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Vacuum concentrator
-
-
Procedure:
-
At each time point, aspirate the labeling medium and place the culture plate on ice.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
LC-MS/MS Analysis
This is a general protocol for the analysis of polar metabolites using Liquid Chromatography-Mass Spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
-
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
Inject the samples onto an appropriate LC column (e.g., a HILIC column for polar metabolites).
-
Separate the metabolites using a gradient elution program.
-
Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect all isotopologues of the metabolites of interest.
-
Perform data analysis to determine the isotopic enrichment and calculate metabolic fluxes.
-
Visualizing Metabolic Pathways and Workflows
Diagrams of metabolic pathways and experimental workflows are essential for understanding the flow of molecules and the experimental design.
References
- 1. L-Threonine-13C4,d5,15N | CAS#:2378755-51-0 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparison of 15N proline and 13C leucine for monitoring protein biosynthesis in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of protein replacement rates by deuterated water: validation of underlying assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of L-Threonine-13C4,15N,d5 Results: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-Threonine is critical for metabolic research, drug efficacy studies, and understanding cellular processes. The use of stable isotope-labeled internal standards, such as L-Threonine-13C4,15N,d5, coupled with mass spectrometry is a powerful technique for achieving high accuracy and precision. This guide provides an objective comparison of this method with other common analytical techniques for L-Threonine quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for L-Threonine Quantification
The choice of analytical method for L-Threonine quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of key analytical methods.
| Method | Principle | Linearity Range (for L-Threonine) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Key Advantages | Key Disadvantages |
| Stable Isotope Dilution LC-MS/MS | Quantification based on the ratio of the analyte to a known concentration of a co-eluting, stable isotope-labeled internal standard (this compound). | Wide, typically in the low nmol/mL to high µmol/L range. | High sensitivity, often in the low nmol/L range. | High sensitivity, typically in the nmol/L range. | Excellent (typically 95-105%) due to correction for matrix effects and sample loss. | Excellent (<5%) due to the use of an internal standard that behaves identically to the analyte. | High specificity, accuracy, and precision; effectively mitigates matrix effects. | Requires expensive instrumentation (LC-MS/MS); synthesis of labeled standards can be costly. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of amino acids followed by UV detection. Often requires derivatization to introduce a chromophore. | 50–200 µg/mL (for underivatized L-Threonine)[1]. | 25 µg/mL (for underivatized L-Threonine)[1]. | 26 µg/mL (for underivatized L-Threonine)[1]. | Good (typically 90-110%), but can be affected by matrix interferences. | Good (<10%), but can be higher than LC-MS/MS due to the lack of an ideal internal standard. | Widely available instrumentation; relatively low cost. | Lower sensitivity and specificity compared to MS; derivatization adds complexity and potential for variability. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of amino acids by GC followed by MS detection. | Analyte-dependent, typically in the ng to µg range. | High sensitivity, can be in the low ng range. | High sensitivity, typically in the ng range. | Good, but can be influenced by the efficiency of the derivatization reaction. | Good (<15%), but derivatization can be a source of variability. | High chromatographic resolution; sensitive detection with MS. | Requires derivatization to make amino acids volatile; potential for thermal degradation of some amino acids. |
| Ion-Exchange Chromatography (IEC) with Post-Column Derivatization | Separation of amino acids based on their charge, followed by post-column reaction with a reagent (e.g., ninhydrin) for detection. | Wide, suitable for a broad range of concentrations. | Good sensitivity, typically in the low µmol/L range. | Good sensitivity, typically in the low µmol/L range. | Good, generally robust to matrix effects. | Excellent (<5%), known for high reproducibility. | Highly robust and reproducible; less susceptible to matrix effects than pre-column derivatization methods. | Longer run times compared to modern HPLC methods; dedicated instrumentation often required. |
| Enzymatic Assay | Specific enzymes, such as L-threonine dehydrogenase, are used to catalyze a reaction involving L-Threonine. The product of the reaction is then measured (e.g., spectrophotometrically). | Linear up to 3,000 µM[2]. | Dependent on the specific assay and detection method. | Dependent on the specific assay and detection method. | Good, as enzymatic reactions are highly specific. | Good, but can be influenced by enzyme activity and reaction conditions. | High specificity; can be adapted for high-throughput screening. | Susceptible to interference from other compounds that may affect enzyme activity; may not be suitable for complex matrices without sample cleanup. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing a known concentration of this compound.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
L-Threonine Transition: Precursor ion (m/z) -> Product ion (m/z)
-
This compound Transition: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Data Analysis:
-
Quantify L-Threonine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of L-Threonine and a constant concentration of the internal standard.
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and UV Detection
-
Sample Preparation:
-
Perform protein precipitation as described for the LC-MS/MS method.
-
Take an aliquot of the supernatant for derivatization.
-
-
Derivatization (with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) - AQC):
-
To 10 µL of the sample extract, add 70 µL of borate (B1201080) buffer.
-
Add 20 µL of AQC reagent solution and vortex immediately.
-
Heat at 55°C for 10 minutes.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Acetate-phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
-
Data Analysis:
-
Quantify L-Threonine by comparing the peak area of the derivatized analyte to a calibration curve prepared from derivatized L-Threonine standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Perform protein precipitation and evaporation as described for the LC-MS/MS method.
-
The dried residue is then subjected to a two-step derivatization process:
-
Esterification: Add 100 µL of 3N HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the reagent.
-
Acylation: Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of ethyl acetate (B1210297). Heat at 65°C for 5 minutes. Evaporate the reagents.
-
-
Reconstitute the derivatized sample in ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 110°C, ramp to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized L-Threonine.
-
-
Data Analysis:
-
Quantify the derivatized L-Threonine by comparing the peak area of the selected ion to a calibration curve prepared from derivatized L-Threonine standards.
-
Ion-Exchange Chromatography (IEC) with Post-Column Derivatization
-
Sample Preparation:
-
Deproteinize the sample using sulfosalicylic acid.
-
Centrifuge and filter the supernatant.
-
Dilute the sample with a lithium citrate (B86180) buffer.
-
-
IEC Conditions:
-
Column: Cation-exchange column.
-
Mobile Phase: A series of lithium citrate buffers with increasing pH and/or ionic strength.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Gradient temperature program (e.g., 38°C to 74°C).
-
-
Post-Column Derivatization:
-
The column effluent is mixed with a ninhydrin (B49086) reagent solution.
-
The mixture passes through a reaction coil at high temperature (e.g., 130°C) to allow for color development.
-
-
Detection:
-
Visible light absorbance at 570 nm (and 440 nm for proline and hydroxyproline).
-
-
Data Analysis:
-
Quantify L-Threonine by comparing the peak area to a calibration curve of L-Threonine standards.
-
Enzymatic Assay
-
Principle: L-threonine is oxidized by L-threonine dehydrogenase (TDH) in the presence of NAD+, producing 2-amino-3-oxobutyrate and NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
-
Assay Protocol (in a 96-well plate format):
-
Sample Preparation: Deproteinize plasma or serum samples using ultrafiltration.
-
Reaction Mixture: In each well, combine:
-
150 µL of assay buffer (e.g., 100 mM glycine-KCl-KOH buffer, pH 10.0).
-
20 µL of 2.5 mM NAD+ solution.
-
20 µL of the deproteinized sample or L-Threonine standard.
-
-
Initiate Reaction: Add 10 µL of L-threonine dehydrogenase solution.
-
Incubation: Incubate at 30°C for 20 minutes.
-
Measurement: Read the absorbance at 340 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA340) by subtracting the absorbance of a blank (without L-Threonine).
-
Determine the concentration of L-Threonine in the samples by comparing the ΔA340 to a standard curve of known L-Threonine concentrations.
-
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of L-Threonine in a biological sample using a chromatography-based method.
Caption: Generalized workflow for L-Threonine quantification.
L-Threonine Signaling Pathway
L-Threonine is not only a building block for proteins but also a signaling molecule that can influence key cellular pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
References
The Multi-Isotope Advantage: A Guide to Multiply Labeled Amino Acids in Research
In the precise and demanding world of scientific research, particularly in proteomics, metabolomics, and drug development, the tools for quantification and pathway analysis must be exceptionally accurate. Stable isotope-labeled amino acids have become a cornerstone of these fields, and among them, multiply labeled variants like L-Threonine-¹³C₄,¹⁵N,d₅ are offering researchers unprecedented levels of clarity and detail. This guide provides a comprehensive comparison of multiply labeled amino acids with their singly labeled or unlabeled counterparts, supported by experimental insights and detailed protocols.
Enhanced Precision in Quantitative Proteomics: The SILAC Advantage
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins. The accuracy of SILAC is significantly enhanced by the use of multiply labeled amino acids.
A key advantage of using multiply labeled amino acids in SILAC is the creation of a larger mass shift between the "heavy" and "light" peptides. For instance, using ¹³C₆,¹⁵N₄-Arginine results in a +10 Dalton (Da) mass shift compared to its unlabeled counterpart. This is a considerable increase from the +6 Da shift provided by ¹³C₆-Arginine. This larger mass difference provides better separation of the isotopic envelopes in the mass spectrum, which can lead to more accurate and reliable quantification, especially in complex protein samples where overlapping signals can be a challenge.
This enhanced separation is also crucial for multiplexing experiments, where more than two conditions are compared in a single analysis. For example, a 3-plex SILAC experiment can be performed using "light" (unlabeled), "medium" (e.g., ¹³C₆-Arginine, +6 Da), and "heavy" (e.g., ¹³C₆,¹⁵N₄-Arginine, +10 Da) amino acids. This capability to analyze multiple conditions simultaneously reduces experimental variability and increases throughput.
| Feature | Singly Labeled Amino Acid (e.g., ¹³C₆-Arginine) | Multiply Labeled Amino Acid (e.g., ¹³C₆,¹⁵N₄-Arginine) |
| Mass Shift | +6 Da | +10 Da |
| Isotopic Envelope Separation | Good | Excellent |
| Multiplexing Capability | Limited (typically 2-plex) | Enhanced (e.g., 3-plex, 5-plex) |
| Quantitative Accuracy | High | Potentially Higher in Complex Samples |
Experimental Protocol: 3-Plex SILAC for Quantitative Proteomics
This protocol outlines a typical 3-plex SILAC experiment to compare protein expression under three different conditions.
-
Cell Culture and Labeling:
-
Culture three populations of cells in specialized SILAC media, each deficient in L-Arginine.
-
Supplement the "light" medium with unlabeled L-Arginine.
-
Supplement the "medium" medium with ¹³C₆-L-Arginine.
-
Supplement the "heavy" medium with ¹³C₆,¹⁵N₄-L-Arginine.
-
Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the respective experimental conditions to each of the three cell populations.
-
-
Sample Pooling and Protein Extraction:
-
Harvest the cells and mix equal numbers of cells from each of the three populations.
-
Lyse the mixed cell pellet and extract the total protein.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein mixture using trypsin. Trypsin cleaves specifically at the C-terminus of lysine (B10760008) and arginine residues.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS. The mass spectrometer will detect triplets of peaks for each arginine-containing peptide, corresponding to the light, medium, and heavy forms.
-
-
Data Analysis:
-
Utilize specialized software to identify the peptides and quantify the relative intensities of the light, medium, and heavy peptide peaks. The ratios of these intensities reflect the relative abundance of the corresponding protein under the three experimental conditions.
-
Unraveling Complex Metabolic Networks with Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. The use of multiply labeled substrates, such as those containing both ¹³C and ¹⁵N, provides a more comprehensive understanding of cellular metabolism by allowing for the simultaneous tracing of both carbon and nitrogen pathways.
For example, using [U-¹³C]glucose as a tracer primarily provides information about carbon metabolism. However, by also using a multiply labeled amino acid like [¹³C, ¹⁵N]-glutamine in parallel or in combination, researchers can simultaneously track nitrogen flow through amino acid biosynthesis and other nitrogen-dependent pathways. This dual-isotope approach provides a more complete and accurate picture of the metabolic state of the cell.
A study investigating Chinese hamster ovary (CHO) cell metabolism utilized a parallel labeling strategy with [1,2-¹³C]glucose and [U-¹³C]glutamine. This approach allowed for a more detailed and accurate determination of metabolic fluxes compared to using a single tracer alone, revealing significant rewiring of intracellular metabolism between different growth phases.
| Feature | Single Isotope Tracer (e.g., ¹³C-glucose) | Dual Isotope Tracers (e.g., ¹³C-glucose and ¹⁵N-glutamine) |
| Pathway Tracing | Carbon pathways | Carbon and Nitrogen pathways simultaneously |
| Metabolic Network Coverage | Partial | More Comprehensive |
| Flux Resolution | Good for specific pathways | Higher precision for a wider range of fluxes |
Experimental Protocol: Parallel Labeling for Metabolic Flux Analysis
This protocol describes a parallel labeling experiment to determine metabolic fluxes in cultured cells.
-
Cell Culture:
-
Grow two parallel cultures of cells under identical conditions.
-
-
Isotopic Labeling:
-
In one culture, replace the standard glucose with [1,2-¹³C]glucose.
-
In the second culture, replace the standard glutamine with [U-¹³C, U-¹⁵N]glutamine.
-
Continue the culture to allow the cells to reach an isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolism and extract intracellular metabolites from both cultures.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids and TCA cycle intermediates.
-
-
Flux Calculation:
-
Use the measured mass isotopomer distributions and a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes using specialized software.
-
Pushing the Limits of Structural Biology with NMR Spectroscopy
For determining the three-dimensional structure of large proteins by Nuclear Magnetic Resonance (NMR) spectroscopy, triple-labeling with deuterium (B1214612) (²H), ¹³C, and ¹⁵N is often essential. As proteins increase in size, their signals in NMR spectra tend to broaden, leading to a loss of resolution and sensitivity.
Deuteration of the protein, in conjunction with ¹³C and ¹⁵N labeling, significantly reduces this signal broadening. This is because the magnetic moment of deuterium is much smaller than that of hydrogen, leading to more favorable relaxation properties. The result is sharper NMR signals, which allows for the structural analysis of much larger proteins than would be possible with only ¹³C and ¹⁵N labeling.
| Feature | Double Labeling (¹³C, ¹⁵N) | Triple Labeling (²H, ¹³C, ¹⁵N) |
| Protein Size Limit | Smaller proteins | Larger proteins (>30 kDa) |
| Spectral Resolution | Lower for large proteins | Higher for large proteins |
| Sensitivity | Lower for large proteins | Higher for large proteins |
Experimental Protocol: Triple-Labeling for Protein NMR
-
Protein Expression:
-
Express the protein of interest in a bacterial or other expression system.
-
Grow the expression host in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is [U-¹³C]glucose.
-
Crucially, the medium should be prepared with deuterium oxide (D₂O) instead of water.
-
-
Protein Purification:
-
Lyse the cells and purify the triple-labeled protein using standard chromatography techniques.
-
-
NMR Spectroscopy:
-
Prepare a concentrated sample of the purified protein in an appropriate NMR buffer.
-
Acquire a suite of multidimensional NMR experiments (e.g., HNCA, HNCACB, etc.) to assign the chemical shifts of the protein's backbone and side chains.
-
-
Structure Calculation:
-
Use the assigned chemical shifts and other NMR-derived restraints (such as Nuclear Overhauser Effects) to calculate the three-dimensional structure of the protein.
-
A Comparative Guide to the Reproducibility of L-Threonine Isotope Labeling in Mass Spectrometry-Based Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and performance of L-Threonine-13C4,15N,d5 in stable isotope labeling experiments for mass spectrometry-based quantitative proteomics and metabolic flux analysis. The performance of this heavily labeled amino acid is contrasted with other commonly used L-Threonine isotopologues to aid researchers in selecting the most appropriate tracer for their experimental needs.
Introduction to Stable Isotope Labeling with L-Threonine
Stable isotope labeling is a powerful technique for the quantitative analysis of proteins and metabolites. By introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into molecules of interest, researchers can differentiate and quantify them with high precision using mass spectrometry. L-Threonine, an essential amino acid, is a frequent target for isotopic labeling to study protein synthesis, degradation, and metabolic pathways. The choice of the specific isotopologue of L-Threonine can significantly impact the accuracy and reproducibility of these experiments. This guide focuses on the performance of L-Threonine-¹³C₄,¹⁵N,d₅ and compares it with other labeling strategies.
Performance Comparison of L-Threonine Isotopologues
The primary advantage of using a heavily labeled standard like L-Threonine-¹³C₄,¹⁵N,d₅ is the significant mass shift it creates from the unlabeled (light) endogenous counterpart. This large mass difference minimizes the potential for isotopic overlap in the mass spectrometer, leading to cleaner data and more accurate quantification.
Here, we present data on the reproducibility of a doubly labeled L-Threonine ([U-¹³C] and ¹⁵N) from a study by Croyal et al. (2012), which provides a strong baseline for the expected performance of multi-labeled threonine. We also discuss the general performance characteristics of deuterated versus ¹³C- and ¹⁵N-labeled standards.
Table 1: Reproducibility of Doubly Labeled L-Threonine ([U-¹³C] and ¹⁵N) in GC/MS Analysis [1][2]
| Parameter | [U-¹³C]-Threonine (MPE) | ¹⁵N-Threonine (MPE) |
| Intra-day Repeatability | < 0.05 | < 0.06 |
| Long-term Reproducibility (6 weeks) | ~ 0.09 | ~ 0.09 |
MPE = Molar Percent Excess
Table 2: General Performance Comparison of Stable Isotope Labeling Strategies
| Feature | L-Threonine-¹³C₄,¹⁵N,d₅ (Inferred) | L-Threonine-¹³C₄,¹⁵N | L-Threonine-d₅ |
| Mass Shift | High (enabling clear separation from unlabeled species) | Moderate | Low |
| Potential for Isotopic Overlap | Very Low | Low | Moderate to High |
| Chromatographic Co-elution | Excellent (¹³C and ¹⁵N have minimal impact on retention time) | Excellent | Good (deuteration can sometimes lead to slight shifts in retention time)[3][4] |
| Isotopic Stability | High (¹³C and ¹⁵N are stable; deuterium (B1214612) on non-exchangeable positions is stable) | High | Generally high, but potential for back-exchange at certain positions[4][5] |
| Cost | High | High | Moderate |
| Accuracy | Potentially very high due to minimal spectral interference | High | Can be compromised by chromatographic shifts and isotopic instability[3] |
| Precision | Expected to be high, similar to or better than doubly labeled threonine | High[1][2] | Can be lower due to the aforementioned issues[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below is a summarized protocol for the analysis of doubly labeled threonine in plasma, adapted from Croyal et al. (2012), which serves as a relevant example for experiments involving multi-labeled threonine.[1][2]
Sample Preparation and Derivatization for GC/MS Analysis
-
Internal Standard Addition: Add a known amount of a different labeled internal standard (e.g., norvaline) to the plasma sample.
-
Deproteinization: Precipitate proteins by adding a sulfosalicylic acid solution.
-
Cation-Exchange Chromatography: Isolate amino acids using a cation-exchange resin. Elute the amino acids with ammonium (B1175870) hydroxide.
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Add a solution of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in acetonitrile.
-
Heat at 70°C for 30 minutes to form the tert-butyldimethylsilyl (tBDMS) derivatives of the amino acids.
-
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., CP-SIL 8 CB).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 120°C
-
Ramp 1: Increase to 180°C at 5°C/min.
-
Ramp 2: Increase to 300°C at 40°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of specific m/z fragments corresponding to the different isotopologues of threonine.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the application of L-Threonine labeling.
Caption: Key metabolic pathways involving L-Threonine biosynthesis and degradation.
References
- 1. Simultaneous measurement of 13C- and 15N-isotopic enrichments of threonine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Accuracy of L-Threonine-¹³C₄,¹⁵N,d₅ in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Threonine-¹³C₄,¹⁵N,d₅ for use in quantitative proteomics, particularly within the context of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While direct, head-to-head experimental comparisons with other labeled amino acids are not extensively documented in published literature, this guide synthesizes information on threonine metabolism and the principles of SILAC to evaluate its quantitative accuracy.
Overview of L-Threonine-¹³C₄,¹⁵N,d₅ in Quantitative Proteomics
L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled amino acid designed for metabolic labeling in quantitative proteomics. In this approach, cells incorporate the "heavy" labeled amino acid into newly synthesized proteins. When compared to a control cell population grown with the natural "light" amino acid, the relative abundance of proteins can be accurately quantified using mass spectrometry.
The key to quantitative accuracy in this method lies in the complete incorporation of the labeled amino acid, its metabolic stability (i.e., minimal conversion to other amino acids, which could "scramble" the label), and the distinct mass shift it provides for clear differentiation in the mass spectrometer.
Comparison with Standard SILAC Amino Acids
The most commonly used amino acids in SILAC are arginine (Arg) and lysine (B10760008) (Lys) because the widely used enzyme trypsin cleaves proteins at these residues, ensuring that most resulting peptides will contain a label. The use of labeled threonine is less common but offers potential advantages and presents unique challenges.
Table 1: Comparison of L-Threonine-¹³C₄,¹⁵N,d₅ with Standard SILAC Amino Acids
| Feature | L-Threonine-¹³C₄,¹⁵N,d₅ | ¹³C₆,¹⁵N₄-Arginine (Arg-10) | ¹³C₆,¹⁵N₂-Lysine (Lys-8) |
| Mass Shift (Da) | +10 | +10 | +8 |
| Label Incorporation | Dependent on threonine transporters and cellular demand. Threonine is an essential amino acid, which favors efficient incorporation. | Generally high and efficient as it is an essential amino acid. | Generally high and efficient as it is an essential amino acid. |
| Metabolic Conversion | Potential for conversion to glycine (B1666218) and acetyl-CoA, which could lead to label scrambling. | Can be converted to proline in some cell lines, which can complicate data analysis if not accounted for. | Generally considered metabolically stable with minimal conversion. |
| Proteome Coverage (with Trypsin) | Labels threonine-containing peptides. Coverage is dependent on the frequency and distribution of threonine in the proteome. | High coverage, as trypsin cleaves at arginine residues. | High coverage, as trypsin cleaves at lysine residues. |
| Key Advantages | High mass shift for clear separation of isotopic peaks. As an essential amino acid, its uptake is actively regulated. | Well-established protocols and extensive literature support. High proteome coverage with trypsin. | Well-established protocols and extensive literature support. High proteome coverage with trypsin. Metabolically very stable. |
| Potential Challenges | Potential for metabolic conversion and label scrambling. Less established in the literature compared to Arg/Lys. | Arginine-to-proline conversion can occur. | No significant, commonly reported challenges. |
Experimental Protocols
3.1. Cell Culture and Metabolic Labeling
-
Media Preparation: Prepare SILAC DMEM or RPMI 1640 medium lacking L-threonine. Supplement one batch of medium with "light" L-threonine at a standard concentration and another with "heavy" L-Threonine-¹³C₄,¹⁵N,d₅ at the same concentration. Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
-
Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the respective amino acids.
-
Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to the cell population grown in the "heavy" medium, while the "light" population serves as a control.
-
Harvesting and Mixing: After treatment, harvest the "light" and "heavy" cell populations, count the cells, and mix them in a 1:1 ratio.
3.2. Protein Extraction and Digestion
-
Lysis: Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).
-
Digestion: Digest the proteins into peptides using a protease such as trypsin. Given that threonine is the labeled amino acid, using an alternative or complementary enzyme to trypsin could be considered to increase the coverage of labeled peptides.
3.3. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a suitable software package (e.g., MaxQuant) to identify and quantify the peptides. The software will identify pairs of "light" and "heavy" peptides and calculate the ratio of their intensities, which corresponds to the relative abundance of the protein.
Visualizations
Experimental Workflow for SILAC using L-Threonine-¹³C₄,¹⁵N,d₅
Caption: Workflow for a quantitative proteomics experiment using L-Threonine-¹³C₄,¹⁵N,d₅.
Threonine Metabolic Pathways
Caption: Simplified metabolic pathways of L-Threonine in mammalian cells.
Considerations for Quantitative Accuracy
-
Incorporation Efficiency: As an essential amino acid, L-threonine is actively transported into cells, which should facilitate high incorporation rates. However, the actual rate should be empirically determined for the specific cell line by analyzing the percentage of heavy-labeled threonine-containing peptides over time.
-
Metabolic Conversion and Label Scrambling: The primary concern for the quantitative accuracy of labeled threonine is its potential conversion to other molecules, notably glycine and acetyl-CoA. If the heavy isotopes from threonine are transferred to glycine, and that glycine is then incorporated into proteins, it would lead to an overestimation of the abundance of proteins containing that "scrambled" label. The extent of this conversion can be cell-type dependent. The use of L-Threonine-¹³C₄,¹⁵N,d₅, where all carbons and the nitrogen are labeled, may help in tracking and potentially correcting for such scrambling events during data analysis, as the entire carbon and nitrogen backbone of any resulting glycine would be labeled.
-
Choice of Protease: While trypsin is the standard, its cleavage specificity for lysine and arginine means that only threonine-containing tryptic peptides will be quantified. For proteins with low threonine content, this could limit quantitative information. Using a different or a combination of proteases could improve proteome coverage.
Conclusion
L-Threonine-¹³C₄,¹⁵N,d₅ presents a viable, albeit less conventional, alternative to labeled arginine and lysine for SILAC-based quantitative proteomics. Its primary advantage is the large mass shift, which aids in the clear resolution of isotopic peaks in the mass spectrometer. However, researchers must be mindful of the potential for metabolic conversion of threonine, which could impact quantitative accuracy. Careful experimental design, including verification of incorporation rates and assessment of potential label scrambling, is crucial for obtaining reliable quantitative data. For many applications, the well-established and metabolically more stable labeled lysine and arginine may remain the more straightforward choice. However, for specific research questions, such as studying threonine metabolism itself or for experiments where a large mass shift is paramount, L-Threonine-¹³C₄,¹⁵N,d₅ is a valuable tool.
A Researcher's Guide to Measuring Protein Synthesis: A Comparative Analysis of L-Threonine-¹³C₄,¹⁵N,d₅ and Other Stable Isotope Tracers
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is crucial for understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of L-Threonine-¹³C₄,¹⁵N,d₅ with other commonly used stable isotope tracers for assessing protein synthesis rates in various experimental models.
Stable isotope labeling combined with mass spectrometry has become a cornerstone for dynamic proteomic studies. Among the array of available tracers, multi-labeled amino acids such as L-Threonine-¹³C₄,¹⁵N,d₅ offer theoretical advantages in terms of tracer incorporation and detection. This guide will delve into the performance of this specific threonine isotopologue in comparison to more established tracers like L-[ring-¹³C₆]phenylalanine and deuterium (B1214612) oxide (D₂O), supported by experimental data and detailed protocols.
Comparison of Tracer Performance
The choice of a stable isotope tracer can significantly influence the outcome and interpretation of protein synthesis studies. While direct comparative data for L-Threonine-¹³C₄,¹⁵N,d₅ is limited in publicly available research, we can infer its potential performance based on studies comparing other labeled amino acids and D₂O.
| Tracer | Principle | Advantages | Disadvantages | Typical Fractional Synthesis Rates (FSR) in Human Muscle (%/h) |
| L-Threonine-¹³C₄,¹⁵N,d₅ | Incorporation of a multi-labeled essential amino acid into newly synthesized proteins. | High mass shift for clear spectral separation; multiple labels can increase sensitivity and reduce ambiguity; less prone to isotopic scrambling compared to single-labeled tracers. | Limited published data on direct performance comparison; potentially higher cost compared to single-labeled tracers. | Data not readily available in comparative studies. |
| L-[ring-¹³C₆]phenylalanine | Incorporation of a labeled essential amino acid into newly synthesized proteins. | Well-established method with extensive literature; relatively straightforward data analysis.[1][2] | Requires intravenous infusion for steady-state labeling; potential for tracer recycling. | Basal: ~0.051-0.065; Fed/Stimulated: ~0.066-0.089[1][2] |
| Deuterium Oxide (D₂O) | Incorporation of deuterium from heavy water into non-essential amino acids and subsequently into proteins. | Orally administered, less invasive; measures long-term, cumulative protein synthesis; cost-effective.[3] | Slower incorporation rate, not ideal for acute changes; data analysis can be more complex due to labeling of multiple amino acids. | Basal: ~0.050; Stimulated: ~0.088[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate measurement of protein synthesis. Below are representative protocols for the use of L-[ring-¹³C₆]phenylalanine and D₂O, which can be adapted for L-Threonine-¹³C₄,¹⁵N,d₅.
Protocol 1: Primed, Continuous Infusion of Labeled Amino Acid (e.g., L-[ring-¹³C₆]phenylalanine)
This method is a widely used approach for determining muscle protein synthesis rates over several hours.
1. Subject Preparation:
-
Subjects fast overnight.
-
Catheters are inserted into an antecubital vein for tracer infusion and a contralateral hand vein (heated) for arterialized blood sampling.
2. Tracer Infusion:
-
A priming dose of the labeled amino acid (e.g., 2 µmol/kg L-[ring-¹³C₆]phenylalanine) is administered.
-
This is followed by a continuous infusion (e.g., 0.05 µmol/kg/min) for the duration of the experiment (typically 3-6 hours).
3. Sample Collection:
-
Blood samples are collected at regular intervals to monitor plasma tracer enrichment.
-
Muscle biopsies are obtained from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
4. Sample Analysis:
-
Plasma samples are deproteinized, and the enrichment of the labeled amino acid is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Muscle tissue is homogenized, and proteins are hydrolyzed into amino acids.
-
The enrichment of the labeled amino acid in the protein hydrolysate is measured by GC-MS or GC-combustion-isotope ratio MS (GC-C-IRMS).
5. Calculation of Fractional Synthesis Rate (FSR):
-
FSR (%/h) = (E_p / (E_precursor * t)) * 100
-
E_p is the change in protein-bound tracer enrichment between the two biopsies.
-
E_precursor is the average plasma tracer enrichment during the infusion period.
-
t is the time in hours between the biopsies.
-
Protocol 2: Deuterium Oxide (D₂O) Labeling
This method is suitable for measuring longer-term, integrated protein synthesis rates.
1. D₂O Administration:
-
Subjects consume a loading dose of D₂O (e.g., 150 mL of 70% D₂O).
-
This is followed by daily maintenance doses (e.g., 50 mL of 70% D₂O) to maintain a stable body water enrichment.
2. Sample Collection:
-
Saliva or blood samples are collected periodically to monitor body water enrichment.
-
Muscle biopsies are taken at baseline and at the end of the study period (e.g., after several days or weeks).
3. Sample Analysis:
-
Body water enrichment is measured from saliva or blood using isotope ratio mass spectrometry (IRMS).
-
Muscle proteins are hydrolyzed, and the enrichment of deuterium in a non-essential amino acid (typically alanine) is determined by GC-pyrolysis-IRMS.
4. Calculation of Fractional Synthesis Rate (FSR):
-
FSR (%/day) = -ln(1 - (E_p(t) / (E_precursor * k))) * (1/t) * 100
-
E_p(t) is the protein-bound alanine (B10760859) enrichment at time t.
-
E_precursor is the average body water enrichment.
-
k is a factor representing the exchange of deuterium between body water and alanine.
-
t is the labeling period in days.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in protein synthesis and its measurement can aid in understanding and experimental design.
Caption: The mTOR signaling pathway, a central regulator of protein synthesis.
Caption: A generalized workflow for measuring protein synthesis using stable isotope tracers.
Conclusion
The selection of an appropriate stable isotope tracer is a critical decision in the design of protein synthesis studies. While L-[ring-¹³C₆]phenylalanine and D₂O are well-validated and widely used tracers with distinct advantages for acute and long-term studies, respectively, the use of multi-labeled amino acids like L-Threonine-¹³C₄,¹⁵N,d₅ holds promise for enhanced sensitivity and accuracy. However, more direct comparative studies are needed to fully elucidate its performance characteristics in various biological models. Researchers should carefully consider the specific research question, the experimental model, and the available analytical instrumentation when choosing the most suitable tracer for their studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for Handling L-Threonine-¹³C₄,¹⁵N,d₅
Essential guidance for the safe handling and disposal of L-Threonine-¹³C₄,¹⁵N,d₅ is critical for laboratory personnel. This document outlines the necessary personal protective equipment (PPE) and procedural steps to ensure a safe working environment for researchers, scientists, and drug development professionals.
While L-Threonine and its stable isotope-labeled counterpart, L-Threonine-¹³C₄,¹⁵N,d₅, are considered non-hazardous, prudent laboratory practices are essential to minimize exposure and prevent contamination.[1] The primary concerns when handling this compound, which is a solid powder, are inhalation of dust and contamination of the sample.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent upon the specific handling task. The following table summarizes the recommended PPE for various laboratory scenarios involving L-Threonine-¹³C₄,¹⁵N,d₅.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Small Quantities) | Safety glasses with side shields | Nitrile gloves | Lab coat | Generally not required, but a dust mask (e.g., N95) is recommended if weighing larger quantities or if ventilation is poor.[2] |
| Dissolving and Solution Preparation | Safety goggles or safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Large-Scale Handling or Potential for Dust Generation | Safety goggles | Nitrile gloves | Lab coat | N95 respirator or higher |
| Spill Cleanup | Safety goggles | Nitrile gloves | Lab coat | N95 respirator if dust is generated |
Note: Always work in a well-ventilated area, preferably within a fume hood or laminar flow hood, when handling powdered chemicals to minimize inhalation risk and prevent sample contamination.[3]
Experimental Protocol: Safe Weighing and Dissolving of L-Threonine-¹³C₄,¹⁵N,d₅
This protocol provides a step-by-step guide for safely preparing a solution of L-Threonine-¹³C₄,¹⁵N,d₅.
Materials:
-
L-Threonine-¹³C₄,¹⁵N,d₅ solid
-
Appropriate solvent (e.g., deionized water)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of L-Threonine-¹³C₄,¹⁵N,d₅ powder onto the weighing paper. Avoid creating dust.
-
Record the exact weight of the compound.
-
-
Transfer and Dissolving:
-
Carefully transfer the weighed powder into a clean beaker or volumetric flask.
-
Add a portion of the desired solvent to the weighing paper to rinse any residual powder and transfer the rinse to the beaker or flask.
-
Add the remaining solvent to reach the desired concentration.
-
If necessary, place a magnetic stir bar in the beaker or flask and place it on a stir plate to facilitate dissolution.
-
-
Completion:
-
Once the solid is fully dissolved, the solution is ready for use.
-
Properly label the container with the compound name, concentration, solvent, and date of preparation.
-
-
Cleanup:
-
Dispose of the used weighing paper and any other disposable materials in the appropriate laboratory waste container.
-
Clean the spatula and any non-disposable equipment used.
-
Wipe down the work area.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with L-Threonine-¹³C₄,¹⁵N,d₅.
Caption: PPE Selection Workflow Diagram
Disposal Plan
While L-Threonine is not classified as hazardous waste, it is recommended to dispose of the compound and any contaminated materials in accordance with your institution's chemical hygiene plan and local regulations. For stable isotope-labeled compounds, it is good practice to clearly label the waste container to avoid any potential cross-contamination with experiments sensitive to isotopic enrichment.[] Unused material should be disposed of as chemical waste. Do not discard down the drain or in regular trash.
References
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